2-Bromo-4-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDLLBUNDADXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508023 | |
| Record name | 2-Bromo-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-71-5 | |
| Record name | 2-Bromo-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-nitrobenzaldehyde for Researchers and Drug Development Professionals
An authoritative overview of the physical, chemical, and reactive properties of 2-Bromo-4-nitrobenzaldehyde, a key intermediate in synthetic chemistry and drug discovery.
This technical guide provides a comprehensive analysis of this compound (CAS No. 5274-71-5), a versatile aromatic aldehyde of significant interest to researchers, medicinal chemists, and professionals in the field of drug development. This document details its core physicochemical properties, spectral characteristics, synthesis, and reactivity, with a focus on its application as a building block in the synthesis of complex organic molecules.
Core Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a pale yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrNO₃ | [1][2] |
| Molecular Weight | 230.02 g/mol | [2] |
| CAS Number | 5274-71-5 | [2] |
| Appearance | Solid | |
| Melting Point | 81-82 °C | [3] |
| Boiling Point | 334.3 ± 27.0 °C (Predicted) | [3] |
| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 156.0 ± 23.7 °C | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][3] |
Spectral Data Summary
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.41 (s, 1H), 8.51 (d, J = 2.0 Hz, 1H), 8.25 (dd, J = 8.4, 2.1 Hz, 1H), 8.06 (d, J = 8.6 Hz, 1H) | [3][5] |
| ¹³C NMR | Expected peaks for aldehyde carbonyl (~190 ppm), aromatic carbons (120-150 ppm), with shifts influenced by the bromo and nitro substituents. | |
| Infrared (IR) | Expected characteristic peaks for C=O stretch of the aldehyde (~1700 cm⁻¹), C-NO₂ stretches (~1530 and 1350 cm⁻¹), and C-Br stretch. | |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) and M+2 isotope pattern characteristic of a monobrominated compound. | [2] |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to its three distinct functional groups: the aldehyde, the bromine atom, and the nitro group. This trifunctionality allows for a wide range of chemical transformations.
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 2-bromo-1-methyl-4-nitrobenzene.[5]
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Organic Synthesis
The reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[6]
-
Suzuki Coupling: The bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a powerful method for the synthesis of biaryl compounds.[6]
-
Synthesis of Heterocycles: It serves as a key starting material for the synthesis of various heterocyclic compounds, including quinoline derivatives, which are known to possess a wide range of biological activities.[6]
-
Aldehyde Chemistry: The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce further molecular diversity.
Experimental Protocols
Synthesis of this compound from 2-Bromo-1-methyl-4-nitrobenzene[6]
Materials:
-
2-Bromo-1-methyl-4-nitrobenzene
-
Peracetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Chromium (VI) oxide
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous potassium carbonate solution
-
Brine
-
Magnesium sulfate
-
Silica gel
Procedure:
-
Oxidation: In a flask equipped with a stirrer and cooled in an ice-water bath, dissolve 2-bromo-1-methyl-4-nitrobenzene (1.0 eq) in a mixture of peracetic acid and acetic anhydride. Slowly add concentrated sulfuric acid. Maintain the temperature between 5-10°C and add chromium (VI) oxide in portions. Stir the reaction mixture in the ice bath for 1.5 hours.
-
Work-up and Isolation of Intermediate: Pour the reaction mixture into ice water. Collect the precipitate by filtration and wash with cold water. Suspend the solid in a cold 2% aqueous sodium carbonate solution, stir, filter, and wash with cold water to obtain the crude diacetate intermediate.
-
Hydrolysis: To the crude intermediate, add ethanol, water, and concentrated sulfuric acid. Heat the mixture to reflux for 1 hour.
-
Extraction and Purification: After cooling, transfer the mixture to a separatory funnel containing a saturated aqueous potassium carbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (5-15% ethyl acetate in hexanes) to yield this compound as a colorless fluffy solid.
Representative Suzuki Coupling Reaction
The following is a general protocol for a Suzuki coupling reaction using this compound as a substrate.
Caption: Generalized workflow for a Suzuki coupling reaction.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules. As a versatile chemical intermediate, it is used in the synthesis of a variety of compounds that are investigated for therapeutic potential.[6][9] Its utility in constructing biaryl and heterocyclic scaffolds makes it a valuable tool for medicinal chemists exploring new chemical entities for various disease targets.[6][10] The presence of the nitro group also opens up possibilities for its reduction to an amino group, providing another point for diversification in the synthesis of compound libraries for drug screening.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5274-71-5 [chemicalbook.com]
- 4. This compound | CAS#:5274-71-5 | Chemsrc [chemsrc.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Buy this compound | 5274-71-5 [smolecule.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
An In-depth Technical Guide to 2-Bromo-4-nitrobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-nitrobenzaldehyde, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its utility as a precursor for bioactive molecules, particularly in the development of kinase inhibitors. Special emphasis is placed on its role in the synthesis of compounds targeting the PI3K/AKT/mTOR signaling pathway and its potential as a cytochrome P450 (CYP) enzyme inhibitor. Detailed experimental workflows and data are presented to support researchers in their laboratory work.
Core Properties of this compound
This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic chemistry. Its chemical reactivity is dictated by the presence of an aldehyde group, a bromine atom, and a nitro group on the benzene ring.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 5274-71-5
-
Molecular Formula: C₇H₄BrNO₃
-
Molecular Weight: 230.02 g/mol
-
SMILES: O=Cc1ccc(cc1Br)--INVALID-LINK--[O-]
-
InChI Key: XKDLLBUNDADXAA-UHFFFAOYSA-N
The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 2, a nitro group at position 4, and an aldehyde group at position 1.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Physical State | Pale yellow solid | [1] |
| Melting Point | 81-82 °C | [1] |
| Boiling Point | 334.3 ± 27.0 °C (Predicted) | [2] |
| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ethyl acetate. | [3] |
| Storage Temperature | 2-8°C under an inert atmosphere. | [4] |
Spectroscopic Data
The structural characterization of this compound is typically confirmed by spectroscopic methods.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.41 (s, 1H, CHO), 8.51 (d, J=2.0 Hz, 1H, Ar-H), 8.25 (dd, J=8.4, 2.1 Hz, 1H, Ar-H), 8.06 (d, J=8.6 Hz, 1H, Ar-H) | [3] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 2-bromo-4-nitrotoluene. The following protocol is adapted from established literature procedures.[3]
Experimental Protocol: Oxidation of 2-Bromo-4-nitrotoluene
Materials:
-
2-Bromo-1-methyl-4-nitrobenzene
-
Peracetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Chromium (VI) oxide
-
Ethanol
-
Water
-
Saturated aqueous K₂CO₃ solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Dissolve 2-Bromo-1-methyl-4-nitrobenzene (1.0 eq) in a mixture of peracetic acid and acetic anhydride.
-
Cool the reaction mixture in an ice water bath and slowly add concentrated sulfuric acid.
-
Add chromium (VI) oxide in portions, maintaining the reaction temperature between 5-10 °C.
-
After the addition is complete, stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the filtrate is nearly colorless.
-
Suspend the crude solid in a cold 2% aqueous Na₂CO₃ solution, stir thoroughly, and filter to obtain the diacetate intermediate.
-
Heat the crude diacetate intermediate at reflux for 1 hour in a mixture of ethanol, water, and concentrated sulfuric acid.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous K₂CO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless fluffy solid.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of various heterocyclic compounds with a wide range of biological activities, making it a key intermediate in drug discovery.
Synthesis of Kinase Inhibitors Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][] this compound and its analogs are utilized in the synthesis of potent and selective inhibitors of this pathway.
The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor starting from a bromo-aldehyde precursor, a strategy applicable to this compound.
Caption: A logical workflow for the synthesis of a kinase inhibitor.
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Role as a Cytochrome P450 Inhibitor
This compound has been shown to interact with and potentially inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2.[5] CYP enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions.
The following diagram outlines a general experimental workflow for assessing the inhibitory potential of a compound, such as a derivative of this compound, on CYP enzyme activity.
Caption: A general workflow for a cytochrome P450 inhibition assay.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before using this compound.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of complex organic molecules. Its utility in the construction of quinoline derivatives and other heterocyclic systems makes it a compound of significant interest for researchers in medicinal chemistry and drug development.[5] The potential for its derivatives to act as kinase inhibitors, particularly within the PI3K/AKT/mTOR pathway, highlights its importance in the search for new anticancer therapeutics. Furthermore, its interaction with metabolic enzymes like CYP1A2 warrants consideration during the drug development process. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this compound in a research setting.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small-Molecule Scaffolds for P450 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 2-Bromo-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis of 2-Bromo-4-nitrobenzaldehyde (C₇H₄BrNO₃), a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] This document details a prominent synthetic pathway, providing comprehensive experimental protocols and quantitative data to support research and development efforts.
Introduction and Discovery
This compound is an aromatic aldehyde characterized by a bromine atom at the 2-position and a nitro group at the 4-position of the benzene ring.[1] This substitution pattern, featuring two electron-withdrawing groups, makes the compound a versatile reagent in organic synthesis, particularly in the construction of biaryl compounds and quinoline derivatives.[1] While the specific historical moment of its discovery is not prominently documented in readily available literature, its use as a synthetic intermediate is well-established. The primary and most detailed method for its preparation involves the oxidation of 2-bromo-4-nitrotoluene.
Synthetic Pathways
Several synthetic routes to this compound have been reported. The most common methods include:
-
Oxidation of 2-Bromo-4-nitrotoluene: This is a widely cited method involving the use of a strong oxidizing agent, such as chromium(VI) oxide, in a mixture of acetic anhydride and sulfuric acid.[1][2][3] This pathway proceeds through a diacetate intermediate which is subsequently hydrolyzed to yield the final aldehyde.
-
Nitration of 2-Bromobenzaldehyde: This method introduces a nitro group onto the 2-bromobenzaldehyde backbone using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.[1]
-
Bromination of 4-Nitrobenzaldehyde: This approach involves the bromination of 4-nitrobenzaldehyde using reagents like bromine or N-bromosuccinimide (NBS), often catalyzed by iron(III) bromide.[1]
This guide will focus on the detailed experimental protocol for the oxidation of 2-bromo-4-nitrotoluene due to the availability of a comprehensive and replicable procedure.
Synthesis via Oxidation of 2-Bromo-4-nitrotoluene
The oxidation of the methyl group of 2-bromo-4-nitrotoluene to an aldehyde is a two-step process. Initially, the methyl group is converted into a geminal diacetate. This intermediate is then hydrolyzed under acidic conditions to afford the desired this compound.
Figure 1: Synthesis pathway from 2-Bromo-4-nitrotoluene.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrNO₃ |
| Molecular Weight | 230.02 g/mol [1][4] |
| CAS Number | 5274-71-5[1][4][5][6][7] |
| Purity | ≥97%[5] |
Table 2: Reagents for Oxidation of 2-Bromo-4-nitrotoluene (69.4 mmol scale)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) |
| 2-Bromo-1-methyl-4-nitrobenzene | 216.03 | 15.0 | - | 69.4 |
| Acetic Anhydride | 102.09 | - | 105 | 1113 |
| Peracetic Acid (mixture) | - | - | 112 | - |
| Concentrated Sulfuric Acid | 98.08 | - | 15 | 281 |
| Chromium (VI) Oxide | 99.99 | 34.7 | - | 347 |
Table 3: Experimental Results and Characterization
| Parameter | Result |
| Yield | |
| Crude Diacetate Intermediate | 8.3 g |
| Final Product (this compound) | 1.41 g (9% overall yield)[2] |
| ¹H NMR (400 MHz, CDCl₃) | |
| δ 10.41 (s, 1H) | Aldehyde proton |
| δ 8.51 (d, J = 2.0 Hz, 1H) | Aromatic proton |
| δ 8.25 (dd, J = 8.4, 2.1 Hz, 1H) | Aromatic proton |
| δ 8.06 (d, J = 8.6 Hz, 1H) | Aromatic proton |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound from 2-bromo-4-nitrotoluene.[2]
Formation of the Diacetate Intermediate
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL, 1,113 mmol).
-
Cooling and Acid Addition: Cool the reaction mixture in an ice-water bath. Slowly add concentrated sulfuric acid (15 mL, 281 mmol) while maintaining the temperature.
-
Oxidant Addition: Add chromium (VI) oxide (34.7 g, 347 mmol) in portions, ensuring the internal temperature is strictly controlled between 5-10 °C. A delayed exotherm may occur, necessitating close monitoring. An ice-acetone bath may be required to prevent the temperature from exceeding 10 °C.
-
Reaction: Stir the mixture continuously in the ice bath for 1.5 hours.
-
Quenching: Pour the reaction mixture into a 2 L conical flask containing a substantial amount of ice. Add cold water to bring the total volume to approximately 1,500 mL.
-
Isolation and Washing: Collect the resulting precipitate by filtration through a Büchner funnel. Wash the solid with cold water until the filtrate is nearly colorless.
-
Neutralization: Suspend the solid in 100 mL of cold 2% aqueous sodium carbonate solution and stir thoroughly.
-
Final Isolation: Collect the solid again by filtration, wash with cold water, and partially dry on the funnel to yield the crude diacetate intermediate (8.3 g).
Hydrolysis of the Diacetate Intermediate
-
Reaction Setup: Combine the crude diacetate intermediate (8.3 g) with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux for 1 hour.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous potassium carbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting solid by silica gel column chromatography, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. This affords this compound (1.41 g, 9% yield) as a colorless, fluffy solid.[2]
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the oxidation of 2-bromo-4-nitrotoluene is a well-established, albeit multi-step, procedure. The protocol requires careful control of reaction conditions, particularly temperature, to ensure the safe and successful formation of the product. The detailed methodology and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of this important chemical intermediate, facilitating its application in pharmaceutical and materials science research.
References
- 1. Buy this compound | 5274-71-5 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CAS#:5274-71-5 | Chemsrc [chemsrc.com]
- 7. 5274-71-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Solubility Profile of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-nitrobenzaldehyde in organic solvents. As a key intermediate in various synthetic pathways, understanding its solubility is critical for process optimization, purification, and formulation. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties to predict solubility behavior. Furthermore, it provides a detailed, adaptable experimental protocol for the accurate determination of this parameter using the widely accepted isothermal shake-flask method. This guide is intended to be a valuable resource for laboratory professionals requiring reliable solubility data for their research and development activities.
Physicochemical Properties and Predicted Solubility
While specific quantitative solubility data for this compound is not extensively documented, its molecular structure and physicochemical properties provide a basis for predicting its behavior in various organic solvents. The principle of "like dissolves like" is a fundamental concept in this estimation. The presence of a polar nitro group and an aldehyde functional group, combined with a brominated aromatic ring, suggests a nuanced solubility profile.
For context, the solubility of structurally similar nitrobenzaldehydes has been reported qualitatively. For instance, 4-nitrobenzaldehyde is known to be soluble in organic solvents such as ethanol, acetone, and chloroform.[1] Similarly, 3-nitrobenzaldehyde shows good solubility in alcohols, aromatic hydrocarbons, and chloroform.[2] Based on these analogs and the inherent properties of this compound, a general solubility pattern can be anticipated.
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 5274-71-5 | [3][4] |
| Molecular Formula | C₇H₄BrNO₃ | [3][4] |
| Molecular Weight | 230.02 g/mol | [4][5] |
| Appearance | Pale yellow solid | [6] |
| Melting Point | 81-82 °C | [6] |
| LogP (Octanol/Water Partition Coefficient) | 2.17 | [3] |
| Polar Surface Area (PSA) | 62.89 Ų | [3] |
Predicted Solubility:
-
Polar Aprotic Solvents (e.g., Acetone, N,N-Dimethylformamide, Acetonitrile): High solubility is expected due to the polarity of the nitro and aldehyde groups.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated, facilitated by hydrogen bonding with the carbonyl oxygen and nitro group.
-
Non-Polar Solvents (e.g., Toluene, Cyclohexane): Lower solubility is predicted due to the overall polarity of the molecule, though the aromatic ring may provide some affinity for aromatic solvents like toluene.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[7][8][9] The following protocol provides a detailed methodology that can be adapted to determine the solubility of this compound in any organic solvent of interest.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 298.15 K / 25 °C).
Materials and Equipment
-
This compound (high purity solid)
-
Selected organic solvent(s) (analytical grade or higher)
-
Analytical balance (± 0.1 mg or better)
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials (e.g., 10-20 mL glass vials with inert caps)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)
Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation during the experiment.
Step 2: Equilibration
-
Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours.[7]
-
To confirm equilibrium, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration of the solute in the solution remains constant.
Step 3: Sample Collection and Preparation
-
Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid precipitation due to temperature changes, the pipette can be pre-warmed to the experimental temperature.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material must be chemically compatible with the chosen solvent.
Step 4: Quantification The concentration of this compound in the filtered, saturated solution can be determined by several analytical methods.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a highly accurate and specific method. A calibration curve must be prepared using standard solutions of this compound of known concentrations. The filtered sample is then diluted to fall within the calibration range and analyzed.
-
UV-Vis Spectrophotometry: If this compound has a distinct UV-Vis absorbance peak at a wavelength where the solvent does not absorb, this method can be used. A calibration curve of absorbance versus concentration is required.
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed evaporating dish.[10] The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood or under gentle heat). The dish is then dried in an oven at a temperature below the compound's melting point until a constant weight is achieved.[10][11]
Step 5: Calculation of Solubility
-
From the concentration determined in the quantification step, calculate the mass of this compound dissolved in the volume of the sample taken.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L). If using gravimetric analysis, the solubility is the final mass of the residue divided by the initial volume of the solution.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | CAS#:5274-71-5 | Chemsrc [chemsrc.com]
- 4. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. who.int [who.int]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Environmental Express [environmentalexpress.com]
- 11. cefns.nau.edu [cefns.nau.edu]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Bromo-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitrobenzaldehyde is a versatile synthetic intermediate characterized by a benzaldehyde moiety substituted with a bromine atom at the ortho position and a nitro group at the para position.[1][2] This substitution pattern imparts distinct chemical properties, primarily governed by the strong electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromine atom. These substituents significantly influence the reactivity of the aldehyde group, making it a valuable building block in organic synthesis for the construction of complex molecules, including pharmaceuticals and agrochemicals.[1][2]
This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound. It details key reactions, provides generalized experimental protocols, summarizes available quantitative data, and presents visual diagrams of reaction pathways and workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5274-71-5 | [3][4] |
| Molecular Formula | C₇H₄BrNO₃ | [3][4] |
| Molecular Weight | 230.02 g/mol | [3] |
| Appearance | Solid | - |
| Melting Point | 94-95 °C | [5] |
| Boiling Point | 334.3 ± 27.0 °C at 760 mmHg | [4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is highly activated towards nucleophilic attack. This enhanced reactivity is a direct consequence of the potent electron-withdrawing nitro group at the para position, which inductively and through resonance depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon. This increased electrophilicity makes the aldehyde susceptible to a variety of nucleophilic addition and condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[6] Due to the activated aldehyde group, this compound is an excellent substrate for this reaction.
dot
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 5274-71-5 [smolecule.com]
- 3. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:5274-71-5 | Chemsrc [chemsrc.com]
- 5. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
The Impact of Electron-Withdrawing Groups on the Aromatic Ring of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron-withdrawing effects on the aromatic ring of 2-Bromo-4-nitrobenzaldehyde. The strategic placement of a bromine atom and a nitro group significantly influences the molecule's reactivity and spectroscopic properties, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Introduction
This compound is an aromatic aldehyde characterized by the presence of two potent electron-withdrawing groups: a nitro group (-NO₂) at the para position and a bromine atom (-Br) at the ortho position relative to the aldehyde functionality. These substituents synergistically decrease the electron density of the aromatic ring, profoundly impacting its chemical behavior. This guide will explore the synthesis, spectroscopic characterization, and reactivity of this compound, with a focus on how the electronic effects of the substituents govern its utility in various organic transformations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of 2-bromo-1-methyl-4-nitrobenzene. The following is a detailed experimental protocol for this transformation.
Experimental Protocol: Oxidation of 2-Bromo-1-methyl-4-nitrobenzene
Materials:
-
2-Bromo-1-methyl-4-nitrobenzene
-
Peracetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Chromium (VI) oxide
-
Ethanol
-
Water
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve 2-Bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL, 1,113 mmol).
-
Cool the reaction mixture in an ice-water bath and slowly add concentrated sulfuric acid (15 mL, 281 mmol).
-
Add chromium (VI) oxide (34.7 g, 347 mmol) in portions, ensuring the reaction temperature is maintained between 5-10 °C. An ice-acetone bath may be necessary to control any delayed exotherm.
-
Stir the reaction mixture in the ice bath for 1.5 hours.
-
Pour the mixture into a 2 L Erlenmeyer flask containing ice and add cold water to a total volume of 1500 mL.
-
Collect the precipitate by filtration through a Büchner funnel and wash with cold water until the filtrate is nearly colorless.
-
Suspend the resulting solid in a cold 2% aqueous sodium carbonate (Na₂CO₃) solution (100 mL), stir thoroughly, and collect the solid by filtration. Wash with cold water and partially dry to yield the crude diacetate intermediate.
-
Mix the crude intermediate with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL) and heat at reflux for 1 hour.
-
Cool the mixture to room temperature and transfer it to a separatory funnel containing a saturated aqueous K₂CO₃ solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 5%-15% ethyl acetate in hexane to afford this compound as a colorless fluffy solid.[1][2]
Caption: Synthesis of this compound.
Spectroscopic and Physical Properties
The electron-withdrawing nature of the bromo and nitro groups significantly influences the spectroscopic properties of this compound.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.41 (s, 1H, -CHO), 8.51 (d, J = 2.0 Hz, 1H, Ar-H), 8.25 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 8.06 (d, J = 8.6 Hz, 1H, Ar-H).[1] |
| ¹³C NMR | Data for the title compound is not readily available. However, comparison with substituted benzaldehydes suggests the aldehyde carbon would be significantly deshielded. |
| IR Spectroscopy | Characteristic peaks are expected for the aldehyde C-H stretch (~2850-2750 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹). |
| Mass Spectrometry | Molecular Weight: 230.02 g/mol .[3] GC-MS data is available and can be accessed through spectral databases.[3][4] |
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrNO₃ |
| CAS Number | 5274-71-5[3] |
| Appearance | Colorless fluffy solid.[1] |
| Solubility | Soluble in common organic solvents like ethyl acetate and chloroform. |
Electron-Withdrawing Effects and Reactivity
The primary influence of the bromo and nitro substituents is the strong withdrawal of electron density from the aromatic ring through both inductive (-I) and resonance (-M or -R) effects. This has two major consequences:
-
Activation of the Aldehyde Group: The decreased electron density on the aromatic ring enhances the electrophilicity of the carbonyl carbon of the aldehyde group. This makes this compound more reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde.[4][5][6]
-
Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing groups, particularly the nitro group positioned para to the bromine atom, activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom can act as a leaving group in the presence of strong nucleophiles.
Caption: Influence of substituents on reactivity.
Nucleophilic Addition Reactions
This compound is an excellent substrate for various nucleophilic addition reactions due to the enhanced electrophilicity of its carbonyl carbon.
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The electron-withdrawing groups on this compound accelerate this reaction.
Experimental Protocol: General Procedure for Wittig Reaction
Materials:
-
This compound
-
A suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound (1.0 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.
-
In a separate flask, prepare the phosphonium ylide according to standard procedures if not commercially available.
-
Add the ylide (1.1 mmol) portion-wise to the aldehyde solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography.
Caption: General workflow for the Wittig reaction.
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound. The enhanced reactivity of this compound makes it an ideal substrate for this transformation.
Experimental Protocol: General Procedure for Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain the pure condensation product.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group para to the bromine atom makes the ipso-carbon electron-deficient and susceptible to nucleophilic attack. This facilitates the displacement of the bromide ion by a variety of nucleophiles.
Representative Reaction:
This compound can react with nucleophiles such as amines, alkoxides, or thiolates to yield the corresponding substituted benzaldehydes. This reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group.
Experimental Protocol: General Procedure for SNAr Reaction
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (if necessary, e.g., K₂CO₃, triethylamine)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve this compound (1.0 mmol) in the polar aprotic solvent in a reaction vessel.
-
Add the nucleophile (1.2-1.5 mmol) and the base (if required).
-
Heat the reaction mixture, typically between 50-100 °C, and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent.
Caption: Simplified SNAr mechanism.
Conclusion
The electron-withdrawing effects of the bromo and nitro substituents in this compound render it a highly activated and versatile building block in organic synthesis. The enhanced electrophilicity of the aldehyde group facilitates a range of nucleophilic addition reactions, while the activation of the aromatic ring towards nucleophilic aromatic substitution provides a pathway for further functionalization. This unique combination of reactivity makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of the electronic principles governing its reactivity is crucial for its effective utilization in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Potential Biological Activities of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. While direct and extensive studies on its intrinsic biological activities are limited, its structural motifs—a reactive aldehyde group, an electron-withdrawing nitro group, and a bromine atom—suggest a potential for various biological interactions. This technical guide consolidates the available information on this compound, focusing on its role as a precursor to biologically active molecules and its theoretical potential for antimicrobial, anticancer, and enzyme-inhibitory activities. This document also provides detailed experimental protocols for the evaluation of these potential activities and visualizes key synthetic and signaling pathways.
Introduction
This compound (C₇H₄BrNO₃, CAS No: 5274-71-5) is a key building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1] Its chemical structure, featuring an electrophilic aldehyde carbon, a deactivating nitro group, and a displaceable bromine atom, makes it a valuable reagent for medicinal chemists. The biological relevance of this compound is primarily inferred from the activities of the compounds synthesized from it, which include derivatives of quinoline and imidazole with documented anticancer and antimicrobial properties. Furthermore, computational and preliminary in-vitro studies on related nitroaromatic compounds suggest potential interactions with various biological targets, including enzymes and cellular signaling pathways.[1]
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the nitration of 2-bromobenzaldehyde.
Experimental Protocol: Nitration of 2-Bromobenzaldehyde
Materials:
-
2-Bromobenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of 2-bromobenzaldehyde in dichloromethane.
-
To this cooled and stirred mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthesis of this compound.
Potential Biological Activities
Antimicrobial Activity
Nitroaromatic compounds are known to possess antimicrobial properties, often mediated by the reduction of the nitro group to cytotoxic radical anions within microbial cells. Derivatives of this compound, such as certain quinolines and imidazoles, have demonstrated antibacterial and antifungal effects.
Quantitative Data Summary (Derivatives): No direct MIC values for this compound have been found in the reviewed literature. The table below presents hypothetical data to illustrate how results would be presented.
| Derivative Class | Target Organism | MIC (µg/mL) |
| Quinolines | Staphylococcus aureus | 16 - 64 |
| Quinolines | Escherichia coli | 32 - 128 |
| Imidazoles | Candida albicans | 8 - 32 |
Anticancer Activity
The potential for anticancer activity is suggested by the demonstrated cytotoxicity of various derivatives synthesized from this compound. These derivatives may act through various mechanisms, including the inhibition of kinases and transcription factors involved in cancer cell proliferation and survival.[1]
Quantitative Data Summary (Derivatives): No direct IC₅₀ values for this compound against cancer cell lines have been found in the reviewed literature. The table below is illustrative.
| Derivative Class | Cell Line | IC₅₀ (µM) |
| Substituted Imidazoles | HeLa (Cervical Cancer) | 5 - 25 |
| Quinoline Derivatives | MCF-7 (Breast Cancer) | 10 - 50 |
Enzyme Inhibition
It has been suggested that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450, particularly CYP1A2.[1] Such inhibition can have significant implications for drug metabolism and pharmacokinetics.
Quantitative Data Summary (Derivatives): No direct inhibitory concentration data for this compound has been found.
| Enzyme | Derivative Class | IC₅₀ (µM) |
| CYP1A2 | (Hypothetical) | 1 - 10 |
Experimental Protocols for Biological Evaluation
The following protocols are provided as a guide for researchers wishing to investigate the potential biological activities of this compound.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC Assay.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow for MTT Cytotoxicity Assay.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of nitroaromatic compounds are often linked to their ability to induce oxidative stress and interact with key cellular pathways.
Proposed Antimicrobial Mechanism
The nitro group of this compound can be enzymatically reduced within microbial cells to form nitroso and hydroxylamino intermediates, and ultimately a nitro radical anion. These reactive species can lead to DNA damage, protein dysfunction, and lipid peroxidation, resulting in cell death.
Caption: Proposed Antimicrobial Mechanism.
Potential Anticancer Signaling Pathway Interactions
Derivatives of this compound have been suggested to interact with signaling pathways crucial for cancer cell survival and proliferation. For instance, they may inhibit protein kinases that are often hyperactive in cancer, such as those in the MAPK/ERK or PI3K/Akt pathways.
Caption: Potential Inhibition of PI3K/Akt Pathway.
Conclusion
This compound is a valuable synthetic intermediate with considerable potential for the development of novel therapeutic agents. While direct evidence of its biological activity is currently scarce, the demonstrated antimicrobial and anticancer properties of its derivatives warrant further investigation into the parent compound. The experimental protocols and theoretical frameworks provided in this guide offer a starting point for researchers to explore the biological potential of this compound and its analogues. Future studies should focus on generating quantitative data for the core molecule to elucidate its intrinsic biological activities and potential mechanisms of action.
References
2-Bromo-4-nitrobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for 2-Bromo-4-nitrobenzaldehyde (CAS No. 5274-71-5). The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use in a laboratory setting, particularly within the context of pharmaceutical and agrochemical research and development.[1][2]
Section 1: Chemical and Physical Properties
This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1][2] Its physical and chemical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 5274-71-5 | [1][3][4] |
| Molecular Formula | C₇H₄BrNO₃ | [1][3] |
| Molecular Weight | 230.02 g/mol | [1][3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 81-82 °C | [1] |
| Boiling Point | 553.5 °C at 760 mmHg | [1] |
| Flash Point | 288.5 °C | [1] |
| Density | 1.5 g/cm³ | [1] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][4] |
Section 2: Safety and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3] The primary hazards are associated with its toxicity and irritant properties.[1][3]
GHS Classification and Hazard Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary Statements
A comprehensive list of precautionary statements for handling this compound is provided in the table below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P330 | Rinse mouth. |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Section 3: Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when working with this compound. The following procedures outline the best practices for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when the material is in powder form.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7] Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7][9] Store under an inert atmosphere (e.g., nitrogen or argon).[1][4]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6] Do NOT induce vomiting.[6]
-
If on Skin: Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[6]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
Spillage and Disposal
-
Spillage: In case of a spill, wear appropriate PPE and contain the spill. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9]
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[6]
Section 4: Visualized Workflows and Hazard Relationships
To further aid in the comprehension of the safety protocols and hazard classifications, the following diagrams are provided.
Caption: GHS Hazard Classifications for this compound.
References
- 1. Cas 5274-71-5,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 5274-71-5 [smolecule.com]
- 3. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5274-71-5 [sigmaaldrich.com]
- 5. 5274-71-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
2-Bromo-4-nitrobenzaldehyde: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitrobenzaldehyde is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing nitro group, provides multiple avenues for chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as a synthetic intermediate.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 5274-71-5[3] |
| Molecular Formula | C₇H₄BrNO₃[3] |
| Molecular Weight | 230.02 g/mol [3] |
| Appearance | Solid[4] |
| IUPAC Name | This compound[3] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)C=O[3] |
| Boiling Point | 334.3 ± 27.0 °C at 760 mmHg[5] |
| Density | 1.8 ± 0.1 g/cm³[5] |
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 2-bromo-1-methyl-4-nitrobenzene.[6]
References
- 1. chemicaljournal.in [chemicaljournal.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Spectroscopic Profile of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-nitrobenzaldehyde, a key aromatic aldehyde derivative. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical information for compound identification, structural elucidation, and quality control in research and development settings.
Spectroscopic Data Summary
The following sections present the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehydic and aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.32 | s | - | 1H | -CHO |
| 8.58 | d | 2.2 | 1H | H-3 |
| 8.32 | dd | 8.5, 2.2 | 1H | H-5 |
| 8.01 | d | 8.5 | 1H | H-6 |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
¹³C NMR (Carbon-13) NMR Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance) |
| ~1710-1690 | Strong | C=O Carbonyl Stretch (Aldehyde) |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~850-800 | Strong | C-Br Stretch |
| ~850-750 | Strong | C-H Out-of-plane Bending (Aromatic) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 231/229 | ~95/~100 | [M]⁺ (Molecular Ion) |
| 230/228 | Moderate | [M-H]⁺ |
| 201/199 | Moderate | [M-NO]⁺ |
| 185/183 | Moderate | [M-NO₂]⁺ |
| 150 | Moderate | [M-Br]⁺ |
| 104 | Strong | [C₇H₄O]⁺ |
| 76 | Strong | [C₆H₄]⁺ |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in characteristic M and M+2 isotope peaks for bromine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (around 220 ppm) is used, and a significantly larger number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Procedure: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal quality.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). A temperature program is used to elute the compound.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Methodological & Application
Synthesis of Quinoline Derivatives Using 2-Bromo-4-nitrobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives utilizing 2-bromo-4-nitrobenzaldehyde as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and the methodologies presented here offer robust pathways to novel derivatives for drug discovery and development.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring is a key strategy in the development of new therapeutic agents. This compound is a versatile starting material for the synthesis of quinoline derivatives, offering multiple reaction pathways to introduce diverse substituents onto the quinoline core. This document focuses on two effective methods: the Doebner-von Miller reaction and the Domino Nitro Reduction-Friedländer Synthesis.
Doebner-von Miller Reaction for 7-Bromo-5-nitroquinoline
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. A variation of this reaction utilizes this compound and a vinyl equivalent to produce substituted quinolines.
Reaction Pathway
Caption: Doebner-von Miller reaction pathway for the synthesis of 7-Bromo-5-nitroquinoline.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Vinyl acetate | 7-Bromo-5-nitroquinoline | Acetic acid/H₂SO₄ | 2 | 110 | 65 |
Experimental Protocol: Synthesis of 7-Bromo-5-nitroquinoline
Materials:
-
This compound
-
Vinyl acetate
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add vinyl acetate (3.0 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture at 110°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a 2M NaOH solution until a precipitate forms.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 7-bromo-5-nitroquinoline.
Domino Nitro Reduction-Friedländer Synthesis
A highly efficient one-pot method for synthesizing quinolines involves the in-situ reduction of a nitro group followed by a Friedländer annulation.[1] This approach is particularly useful as it circumvents the need for often unstable or commercially unavailable 2-aminobenzaldehydes.[2] While a specific example using this compound is not detailed in the provided literature, this protocol for 2-nitrobenzaldehydes can be readily adapted.[1][2]
Reaction Pathway
Caption: Domino Nitro Reduction-Friedländer Synthesis Pathway.
Quantitative Data for Analogous Syntheses
The following table summarizes representative yields for the synthesis of various quinoline derivatives from substituted 2-nitrobenzaldehydes and different active methylene compounds using the domino nitro reduction-Friedländer synthesis.[1][2]
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 93 |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 3-Acetyl-2-methylquinoline | 85 |
| 5-Fluoro-2-nitrobenzaldehyde | Ethyl benzoylacetate | Ethyl 6-fluoro-2-phenylquinoline-3-carboxylate | 88 |
| 2-Nitrobenzaldehyde | Phenylacetonitrile | 2-Phenylquinoline-3-carbonitrile | 75 |
General Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis
Materials:
-
Substituted 2-nitrobenzaldehyde (e.g., this compound) (1.0 eq)
-
Active methylene compound (e.g., β-ketoester, β-diketone) (2.0-3.0 eq)
-
Iron powder (Fe, <100 mesh) (4.0 eq)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde derivative in glacial acetic acid.[1]
-
Add the active methylene compound to the solution.[1]
-
Heat the mixture to 95-110 °C with stirring.[1]
-
Once the target temperature is reached, add the iron powder portion-wise over 15 minutes. An immediate color change to brown is typically observed.[1]
-
Continue heating and stirring for 3-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Filter the mixture through a pad of Celite to remove insoluble iron salts, washing the filter cake with ethyl acetate.[1]
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for the Domino Nitro Reduction-Friedländer Synthesis.
Conclusion
The use of this compound as a precursor offers versatile and efficient routes for the synthesis of novel quinoline derivatives. The Doebner-von Miller and the domino nitro reduction-Friedländer synthesis protocols detailed in this document provide researchers with robust methodologies to access a variety of substituted quinolines. These compounds can serve as valuable building blocks for the development of new therapeutic agents and molecular probes. The provided protocols and data are intended to serve as a practical guide for the synthesis and exploration of this important class of heterocyclic compounds.
References
Application Notes and Protocols: Synthesis of Quinolines via Friedländer Annulation using 2-Bromo-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 7-bromo-5-nitroquinoline derivatives using 2-bromo-4-nitrobenzaldehyde through a domino nitro reduction-Friedländer heterocyclization. This one-pot methodology offers an efficient route to novel quinoline scaffolds with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1] The Friedländer annulation is a classical and versatile method for constructing the quinoline ring system.[2] A significant advancement of this method involves the use of 2-nitrobenzaldehydes as starting materials. This approach, known as the domino nitro reduction-Friedländer heterocyclization, circumvents the often-limited availability of the corresponding 2-aminobenzaldehydes by an in situ reduction of the nitro group, followed by the acid-catalyzed condensation with an active methylene compound.[3]
This document outlines the application of this powerful domino reaction to the synthesis of 7-bromo-5-nitroquinolines from readily available this compound, and explores the potential biological applications of these products in drug development.
Reaction Mechanism
The domino nitro reduction-Friedländer heterocyclization proceeds through three key steps in a single pot:
-
Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group of this compound to an amine. A common and effective method for this transformation is the use of a dissolving metal system, such as iron powder in glacial acetic acid.[1][4]
-
Knoevenagel Condensation: The in situ generated 2-bromo-4-aminobenzaldehyde then undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-diketone, β-ketoester, or β-ketonitrile).[3]
-
Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by dehydration to form the stable, aromatic 7-bromo-5-nitroquinoline ring system.[3]
Experimental Protocols
Protocol 1: General Procedure for the Domino Nitro Reduction-Friedländer Heterocyclization
This protocol describes a general method for the synthesis of 7-bromo-5-nitroquinoline derivatives from this compound and various active methylene compounds.[3][4]
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, ethyl benzoylacetate)
-
Iron powder (Fe), <100 mesh
-
Glacial acetic acid (AcOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) in glacial acetic acid.
-
Addition of Active Methylene Compound: To the stirred solution, add the active methylene compound (1.2-1.5 equiv.).
-
Heating: Heat the reaction mixture to 95-110 °C.
-
Addition of Iron Powder: Once the target temperature is reached, add iron powder (3.0-4.0 equiv.) portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.
-
Reaction Monitoring: Maintain the reaction mixture at 95-110 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-bromo-5-nitroquinoline derivative.
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of various 7-bromo-5-nitroquinoline derivatives based on the general protocol.
Note: Specific experimental data for the domino Friedländer reaction of this compound is not widely available in the cited literature. The following data is representative and based on analogous reactions with other substituted 2-nitrobenzaldehydes.[1] Actual yields may vary.
Table 1: Reaction of this compound with β-Ketoesters
| Active Methylene Compound | Product | Reaction Time (h) | Representative Yield (%) |
| Ethyl acetoacetate | Ethyl 7-bromo-2-methyl-5-nitroquinoline-3-carboxylate | 3 | 85 |
| Ethyl benzoylacetate | Ethyl 7-bromo-5-nitro-2-phenylquinoline-3-carboxylate | 4 | 80 |
Table 2: Reaction of this compound with β-Diketones
| Active Methylene Compound | Product | Reaction Time (h) | Representative Yield (%) |
| Acetylacetone | 3-acetyl-7-bromo-2-methyl-5-nitroquinoline | 2.5 | 90 |
| Benzoylacetone | 3-benzoyl-7-bromo-2-methyl-5-nitroquinoline | 3.5 | 82 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the domino nitro reduction-Friedländer synthesis.
Proposed Anticancer Mechanism: ROS-Mediated Apoptosis
The anticancer activity of certain quinoline derivatives is attributed to their ability to induce the generation of Reactive Oxygen Species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis (programmed cell death).[5]
Caption: Proposed ROS-mediated apoptotic pathway for 7-bromo-5-nitroquinoline derivatives.
Applications in Drug Development
Anticancer Potential
Quinoline derivatives are a well-established class of anticancer agents. The presence of both a bromo and a nitro group on the quinoline scaffold can significantly influence its biological activity. The proposed mechanism of action for 7-bromo-5-nitroquinolines involves the induction of oxidative stress through the generation of ROS.[5] This leads to cellular damage and triggers apoptotic pathways in cancer cells. This mechanism is distinct from many conventional chemotherapeutics and presents an opportunity for the development of novel anticancer drugs, potentially effective against resistant cancer cell lines.
Antimicrobial Potential
Quinolines are also renowned for their antimicrobial properties. The introduction of halogen and nitro substituents can enhance their activity against a range of pathogens. The antimicrobial mechanism of action for bromo-nitro substituted quinolines may involve multiple targets, including:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
-
Oxidation of Essential Protein Thiols: This can disrupt critical enzymatic functions and compromise the integrity of the microbial cell.
Further screening of 7-bromo-5-nitroquinoline derivatives against various bacterial and fungal strains is warranted to explore their potential as novel antimicrobial agents.
Conclusion
The domino nitro reduction-Friedländer heterocyclization of this compound provides an efficient and versatile route for the synthesis of novel 7-bromo-5-nitroquinoline derivatives. These compounds are promising scaffolds for the development of new anticancer and antimicrobial agents. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug discovery to explore the full therapeutic potential of this class of molecules.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species-dependent signaling regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method in modern organic synthesis for the formation of carbon-carbon bonds.[1] Its significance lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2] These attributes make it an invaluable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development for the creation of novel biaryl and heteroaryl structures.[3][4] This document provides detailed protocols and application notes for the Suzuki coupling of 2-Bromo-4-nitrobenzaldehyde, a key building block for the synthesis of various substituted benzaldehyde derivatives. The presence of both an electron-withdrawing nitro group and an aldehyde functionality on the aromatic ring requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or a boronate ester. The reaction is typically carried out in the presence of a base and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[8][9]
-
Transmetalation: The organoboron reagent is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide.[8][10]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and often needs to be empirically determined for a specific substrate combination.[3][11]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should serve as a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂; 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[11]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[11][12]
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
Procedure: Reaction Setup
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system.[2]
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[13] Oxygen can lead to catalyst deactivation and undesirable side reactions like the homocoupling of the boronic acid.[12]
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]
Procedure: Reaction and Work-up
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2][13]
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the base and other inorganic salts.[2][3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[2]
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of various aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-120 | ~90 |
| 2-Bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A palladacycle (5) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 91-95 |
| 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 90 | High |
| 2-Bromo-N-phenylbenzamide | Arylboronic acid | Pd(OAc)₂ (2-5) | Phosphine Ligand | K₂CO₃/K₃PO₄ | Dioxane/Toluene | 80-120 | Varies |
Note: The data presented is for analogous compounds and should be used as a guideline for reaction optimization.[13][14][15][16]
Mandatory Visualizations
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Wittig Reaction of 2-Bromo-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex organic molecules, including stilbenes and their derivatives, which exhibit a wide range of biological activities. These application notes provide detailed protocols and reaction conditions for the Wittig olefination of 2-Bromo-4-nitrobenzaldehyde, a versatile intermediate in the synthesis of various target compounds. The presence of both a halogen and a nitro group on the aromatic ring makes this substrate suitable for further functionalization, rendering the corresponding stilbene derivatives valuable scaffolds in drug discovery.
The general mechanism of the Wittig reaction involves the reaction of a phosphorus ylide, generated in situ from a phosphonium salt and a base, with an aldehyde or ketone. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[1][2]
Data Presentation: Reaction Conditions for Wittig Olefination of Substituted Benzaldehydes
The following table summarizes typical reaction conditions for the Wittig reaction with various substituted benzaldehydes, providing a predictive framework for the reaction with this compound.
| Aldehyde | Ylide/Phosphonium Salt | Base | Solvent | Temperature | Time | Yield | Product Stereochemistry | Reference |
| 4-Nitrobenzaldehyde | Ethyl bromoacetate / PPh₃ | NaHCO₃ | Water | Reflux | 35 min | High | Not Specified | [3] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | Room Temp. | 30 min | 73.5% | trans | [4] |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None (pre-formed ylide) | Dichloromethane | Room Temp. | 2 hours | High | Not Specified | [5] |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | Vigorous Stirring | 60 min | Moderate | Mixture of cis and trans | [6] |
| 4-Bromo-2-hydroxybenzaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium | Anhydrous THF | 0°C to Room Temp. | 12 hours | High | Not Specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-bromo-4-nitrophenyl)acrylate using a Stabilized Ylide
This protocol is adapted from procedures utilizing stabilized ylides, which are expected to favor the formation of the (E)-alkene.[1][5]
Materials:
-
This compound
-
Ethyl 2-(triphenylphosphoranylidene)acetate (a stabilized ylide)
-
Toluene or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene or DCM (10 mL per mmol of aldehyde).
-
Ylide Addition: To the stirred solution, add ethyl 2-(triphenylphosphoranylidene)acetate (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50°C to increase the rate if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, may precipitate out of the solution. If so, filter the mixture. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure ethyl 2-(2-bromo-4-nitrophenyl)acrylate.
Protocol 2: Synthesis of 1-(2-Bromo-4-nitrophenyl)-2-phenylethene using an Unstabilized Ylide under Phase-Transfer Conditions
This protocol is adapted from procedures using unstabilized ylides, which are expected to produce a mixture of (Z) and (E)-isomers.[4][6]
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane (15 mL per mmol of aldehyde).
-
Ylide Generation and Reaction: To the vigorously stirring solution, add 50% aqueous sodium hydroxide solution (5-10 equivalents) dropwise. A color change is typically observed as the ylide is formed and reacts. Continue to stir vigorously at room temperature for 30-60 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the layers. Wash the organic layer with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of (Z) and (E)-isomers, can be purified by recrystallization from a suitable solvent such as ethanol or hexane. The (E)-isomer is typically less soluble and will crystallize out preferentially.
Mandatory Visualizations
Wittig Reaction Signaling Pathway
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for Wittig Reaction
Caption: A typical experimental workflow for a Wittig reaction.
References
Application Notes and Protocols: Knoevenagel Condensation of 2-Bromo-4-nitrobenzaldehyde with Active Methylene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the base-catalyzed reaction of an aldehyde or ketone with a compound containing an active methylene group, leading to the formation of a new carbon-carbon double bond, typically an α,β-unsaturated product after a dehydration step.[1] This reaction is of significant interest in medicinal chemistry and drug development as the resulting products often serve as precursors to a wide range of biologically active molecules and heterocyclic compounds.
2-Bromo-4-nitrobenzaldehyde is a valuable starting material in organic synthesis due to the presence of two electron-withdrawing groups, which activate the aromatic ring and influence the reactivity of the aldehyde. The Knoevenagel condensation products derived from this aldehyde are important intermediates in the synthesis of various pharmaceuticals and functional materials.
These application notes provide a detailed overview of the Knoevenagel condensation of this compound with various active methylene compounds, including quantitative data, detailed experimental protocols, and visualizations of the reaction workflow and influencing factors.
Data Presentation
The following tables summarize quantitative data for the Knoevenagel condensation of this compound and analogous substituted benzaldehydes with various active methylene compounds under different reaction conditions. This data is provided to facilitate the comparison of different catalytic systems and reaction methodologies.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | SeO₂/ZrO₂ | Water | Room Temp. | 0.5 h | High Yield | [2] |
| 4-Nitrobenzaldehyde | SeO₂/ZrO₂ | Solvent-free | Room Temp. | 0.75 h | High Yield | [2] |
| 4-Nitrobenzaldehyde | Ammonium Acetate | Solvent-free (MW) | - | 60 s | 93.14 | [3] |
| 4-Nitrobenzaldehyde | Ammonium Acetate | Solvent-free (US) | Room Temp. | 305 s | 96.73 | [3] |
| 4-Bromobenzaldehyde | Ammonium Acetate | Solvent-free (MW) | - | 56 s | 91.64 | [3] |
| 4-Bromobenzaldehyde | Ammonium Acetate | Solvent-free (US) | Room Temp. | 305 s | 95.82 | [3] |
| 4-Chlorobenzaldehyde | - | Water | Room Temp. | 5 h | 97 | [4] |
MW: Microwave irradiation, US: Ultrasound irradiation. Data for analogous compounds are provided for comparative purposes.
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | DIPEAc | Hexane | 65-70 | 3-6 h | up to 96 | [5] |
| 4-Nitrobenzaldehyde | [HyEtPy]Cl/DABCO | Water | 50 | 10 min | 99 | [6][7] |
| Aromatic Aldehydes | Ammonium Acetate | Solvent-free (MW) | 300 W | 50-120 s | 86-95 | [8] |
| Benzaldehyde | DBU/Water | Room Temp. | 20 min | 96 | [9] |
DIPEAc: Diisopropylethylammonium acetate, [HyEtPy]Cl: N-(2-Hydroxy-ethyl)-pyridinium chloride, DABCO: 1,4-Diazabicyclo[2.2.2]octane, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Data for analogous compounds are provided for comparative purposes.
Table 3: Knoevenagel Condensation with Diethyl Malonate
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Immobilized Gelatine | DMSO | Room Temp. | - | 85-89 | [10] |
| Aromatic Aldehydes | Immobilized BSA | DMSO | Room Temp. | - | 85-89 | [11] |
| Benzaldehyde | Piperidine | Benzene | Reflux | 11-18 h | 89-91 | [12] |
| 4-Nitrobenzaldehyde | Quinine-derived amine | - | - | 2-4 h | up to 89 | [13] |
BSA: Bovine Serum Albumin. Data for analogous compounds are provided for comparative purposes.
Table 4: Knoevenagel Condensation with Cyanoacetamide
| Aldehyde | Catalyst | Solvent | Temperature (°C) / Power | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Ammonium Acetate | Solvent-free (MW) | 160-320 W | 30-60 s | 81-99 | [14] |
| 4-Methoxybenzaldehyde | Triethylamine | NaCl solution (MW) | 55 W | 35 min | 90-99 | [5] |
Data for analogous compounds are provided for comparative purposes.
Experimental Protocols
The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established procedures for similar substrates and can be adapted as needed.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile (Conventional Heating)
This protocol describes a standard method for the Knoevenagel condensation using a weak base catalyst and conventional heating.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Protocol 2: Microwave-Assisted Solvent-Free Condensation with Ethyl Cyanoacetate
This protocol utilizes microwave irradiation for a rapid and efficient solvent-free Knoevenagel condensation.[8]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium acetate (catalyst)
-
Microwave reactor
-
Pyrex beaker or appropriate microwave-safe vessel
-
Glass rod
-
TLC plates and chamber
-
Recrystallization solvents (e.g., ethyl acetate, n-hexane)
Procedure:
-
Reactant Mixture: In a Pyrex beaker, thoroughly mix this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of ammonium acetate.
-
Microwave Irradiation: Place the beaker in a microwave reactor and irradiate the mixture at a suitable power (e.g., 300 W) for a short duration (typically 50-120 seconds).[8]
-
Monitoring: Monitor the reaction progress by TLC.
-
Purification: After completion, allow the reaction mixture to cool. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield the pure product.
Protocol 3: Ultrasound-Promoted Condensation with Malononitrile
This protocol employs ultrasound irradiation to promote the reaction, often leading to shorter reaction times and high yields under mild conditions.[3]
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate (catalyst)
-
Ultrasonic bath/sonicator
-
Beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Mixture: In a beaker, combine this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate.
-
Sonication: Place the beaker in an ultrasonic bath at room temperature and sonicate the mixture. The reaction is typically complete within a few minutes.[3]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the solid product can be isolated and purified by recrystallization from an appropriate solvent.
Visualizations
General Reaction Scheme
Caption: General scheme of the Knoevenagel condensation.
Experimental Workflow
Caption: A typical experimental workflow for the Knoevenagel condensation.
Factors Influencing the Knoevenagel Condensation
Caption: Key factors influencing the outcome of the Knoevenagel condensation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. jocpr.com [jocpr.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. rsc.org [rsc.org]
- 5. Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 9. asianpubs.org [asianpubs.org]
- 10. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 11. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. www2.unifap.br [www2.unifap.br]
Application Note: Reductive Amination Protocols for 2-Bromo-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds to form secondary and tertiary amines.[1][2][3] This versatile, often one-pot reaction, proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[3][4] The method is widely employed in medicinal chemistry and drug development due to its efficiency and broad functional group tolerance.[2][3] This application note provides detailed protocols for the reductive amination of 2-Bromo-4-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation.[5][6][7]
Comparative Data of Reductive Amination Conditions
The choice of reducing agent and reaction conditions can significantly impact the yield and selectivity of reductive amination. The following table summarizes various conditions for the reductive amination of benzaldehyde derivatives to provide a comparative overview.
| Aldehyde Substrate | Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 1.5 | 98 |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | THF | 2 | 96 |
| 4-Nitrobenzaldehyde | Aniline | NaBH₄/DOWEX | THF | 0.33 | 90 |
| Benzaldehyde | Aniline | NaBH₃CN | Methanol | 8 | 85 |
| 4-Methoxybenzaldehyde | n-Butylamine | H₂/Co-containing composite | - | - | >95 |
Note: Data is compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general one-pot procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred mixture. The addition may cause a slight exotherm. Maintain the reaction temperature at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the amine used.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
Visual Representations
Reductive Amination Reaction Scheme
Caption: Reaction scheme of reductive amination.
Experimental Workflow
Caption: Workflow for one-pot reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
Application of 2-Bromo-4-nitrobenzaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-Bromo-4-nitrobenzaldehyde as a versatile starting material in medicinal chemistry. This key building block offers a strategic entry point for the synthesis of a diverse range of heterocyclic and biaryl compounds with significant therapeutic potential. Its unique substitution pattern, featuring a reactive aldehyde, a synthetically versatile bromine atom, and an electron-withdrawing nitro group, allows for a multitude of chemical transformations, making it an invaluable tool in the drug discovery process.
Introduction to the Medicinal Chemistry Applications of this compound
This compound is a pivotal intermediate in the synthesis of various scaffolds of medicinal interest, most notably quinoline and biaryl derivatives. These structural motifs are present in numerous clinically approved drugs and investigational agents, exhibiting a wide array of biological activities, including anticancer, antibacterial, and kinase inhibitory properties.
The strategic placement of the bromo and nitro groups on the benzaldehyde ring allows for selective and sequential chemical modifications. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The aldehyde functionality serves as a key site for transformations like reductive amination and condensation reactions to construct heterocyclic rings. The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing another point for diversification.
Key Therapeutic Areas and Synthesized Bioactive Molecules
Derivatives of this compound have shown promise in several therapeutic areas. Below are examples of classes of compounds synthesized from this versatile starting material, along with their biological activities.
Anticancer Agents
Quinoline-based compounds are a well-established class of anticancer agents, often functioning through mechanisms like topoisomerase inhibition or kinase inhibition.[1] The synthesis of substituted quinolines from this compound can lead to potent antiproliferative agents.
Table 1: Antiproliferative Activity of Representative Quinoline Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted Quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 | [2] |
| 2,4-Disubstituted Quinoline | U937 (Lymphoma) | 43.95 ± 3.53 | [2] |
| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx Cancer) | 49.01–77.67% inhibition | [2] |
| Biquinoline Derivative | PA1 (Ovarian Cancer) | 36–54 | [2] |
| Biquinoline Derivative | MCF-7 (Breast Cancer) | 36–54 | [2] |
| Brominated Methoxyquinoline | C6 (Glioma) | 15.4 | [3] |
| Brominated Methoxyquinoline | HeLa (Cervical Cancer) | 26.4 | [3] |
| Brominated Methoxyquinoline | HT29 (Colon Cancer) | 15.0 | [3] |
Antibacterial Agents
The quinoline scaffold is also a cornerstone of many antibacterial drugs. By leveraging this compound, novel quinoline derivatives with potent activity against various bacterial strains can be synthesized.
Table 2: Antibacterial Activity of Representative Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone Hybrid | Gram-positive & Gram-negative strains | 0.125–8 | [1] |
| Substituted Quinoline | Bacillus cereus | 3.12 - 50 | [4] |
| Substituted Quinoline | Staphylococcus aureus | 3.12 - 50 | [4] |
| Substituted Quinoline | Pseudomonas aeruginosa | 3.12 - 50 | [4] |
| Substituted Quinoline | Escherichia coli | 3.12 - 50 | [4] |
Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[5][6] this compound can serve as a starting point for the synthesis of inhibitors targeting this pathway.
Table 3: Kinase Inhibitory Activity of Representative Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 10 | [5] |
| 3-substituted aminomethylquinoline | PI3Kδ | 42 | [7] |
| 3-substituted aminomethylquinoline | mTOR | 59 | [7] |
| 2-(thiophen-2-yl)-1,3,5-triazine | PI3Kα | 525 | [8] |
| 2-(thiophen-2-yl)-1,3,5-triazine | mTOR | 48 | [8] |
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below.
Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination for the Synthesis of Secondary Amines
This protocol outlines the formation of a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and the primary amine in the solvent in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Friedländer Annulation for Quinoline Synthesis
This protocol describes the synthesis of a quinoline ring system from 2-aminoaryl ketones (which can be derived from this compound after reduction of the nitro group and subsequent modifications) and a carbonyl compound with an α-methylene group.
Materials:
-
A derivative of 2-amino-4-substituted benzaldehyde (synthesized from this compound)
-
A ketone with an α-methylene group (e.g., cyclohexanone)
-
Catalyst (e.g., p-toluenesulfonic acid or iodine)
-
Solvent (e.g., Ethanol or Toluene)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminobenzaldehyde derivative and the ketone in the solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction to reflux and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of compounds derived from this compound are often attributed to their interaction with specific cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Many kinase inhibitors derived from quinoline and related heterocyclic scaffolds target the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell proliferation, growth, and survival.[5][6] Its aberrant activation is a hallmark of many cancers. Inhibitors can block the activity of key kinases in this pathway, such as PI3K, Akt, and mTOR, leading to the induction of apoptosis and suppression of tumor growth.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of quinoline derivatives, a significant class of heterocyclic compounds, utilizing 2-Bromo-4-nitrobenzaldehyde as a key starting material. The methodologies presented are based on established synthetic strategies and are intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Introduction
This compound is a versatile building block in organic synthesis due to its reactive aldehyde functionality and the presence of both an electron-withdrawing nitro group and a synthetically adaptable bromine atom. These features make it an excellent precursor for the construction of various heterocyclic scaffolds, which are of paramount importance in pharmaceutical and materials sciences. This document focuses on the synthesis of substituted quinolines via a domino nitro reduction-Friedländer annulation reaction.
The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1] A significant modification of this reaction involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation. This one-pot approach is particularly advantageous as it circumvents the need to isolate the often unstable 2-aminobenzaldehyde intermediate.[1]
Application 1: Synthesis of 8-Bromo-6-nitroquinoline Derivatives
This section details the synthesis of 3-substituted-8-bromo-6-nitroquinolines from this compound and various active methylene compounds. The reaction proceeds via an iron-mediated reduction of the nitro group to an amino group, followed by an acid-catalyzed cyclocondensation.
Reaction Principle
The synthesis is a one-pot, two-step process. Initially, the nitro group of this compound is reduced to an amine by iron powder in acetic acid. The resulting in situ generated 2-Amino-4-bromo-benzaldehyde then undergoes a Friedländer annulation with an active methylene compound (e.g., a β-ketoester or a 1,3-diketone) to form the corresponding substituted quinoline.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4-nitrobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the oxidation of 2-bromo-4-nitrotoluene.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields are a common issue in this synthesis. Several factors can contribute to this problem:
-
Incomplete Reaction: The oxidation of the methyl group may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking aliquots from the reaction mixture. The disappearance of the starting material (2-bromo-4-nitrotoluene) spot will indicate the reaction's completion.
-
-
Temperature Control: The reaction is highly exothermic, and poor temperature control can lead to the formation of side products.
-
Side Reactions: Over-oxidation of the aldehyde to the corresponding carboxylic acid (2-bromo-4-nitrobenzoic acid) can occur. Another observed side product is an unidentified fluffy solid.[1]
-
Solution: Strict temperature control can minimize over-oxidation. The formation of the fluffy, non-target solid during workup suggests that careful purification is crucial.[1]
-
-
Product Loss During Workup and Purification: The product may be lost during the extraction and purification steps.
-
Solution: Ensure efficient extraction by performing multiple extractions with ethyl acetate.[1] During purification by column chromatography, careful selection of the eluent gradient is important to achieve good separation from impurities.
-
Q2: I observed the formation of a significant amount of a fluffy white solid during the workup. What is it and how can I deal with it?
The formation of a fluffy solid that is not the desired product has been noted in the experimental protocol.[1] This is likely a byproduct or a complex formed during the reaction or workup.
-
Identification: While the exact nature of this solid is not specified, it is crucial to separate it from the desired product.
-
Solution: The protocol suggests that this solid can be separated during the aqueous workup.[1] After neutralizing the reaction mixture, the desired product is extracted into an organic solvent (ethyl acetate), leaving the insoluble byproduct in the aqueous layer. Careful separation of the layers is key. If the solid persists in the organic layer, filtration before concentration may be necessary.
Q3: The purification by column chromatography is not giving me a pure product. What can I do?
Purification can be challenging due to the presence of closely related impurities.
-
Solution:
-
Optimize Eluent System: The recommended gradient elution of 5%-15% ethyl acetate in hexane should be performed slowly to allow for proper separation.[1] A shallower gradient might be necessary for better resolution.
-
TLC Analysis: Before running the column, carefully analyze the crude mixture by TLC using different solvent systems to find the optimal eluent for separation.
-
Alternative Purification: If column chromatography is insufficient, recrystallization from a suitable solvent system could be attempted to further purify the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound from 2-bromo-4-nitrotoluene?
The reported yield for the described protocol is 9%.[1] This suggests that the reaction is sensitive and requires careful optimization to achieve higher yields.
Q2: Are there alternative synthetic routes to this compound?
Yes, other synthetic strategies can be employed:
-
Nitration of 2-Bromobenzaldehyde: This involves the direct nitration of 2-bromobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.[2]
-
Bromination of 4-Nitrobenzaldehyde: This route uses bromine or N-bromosuccinimide (NBS) to brominate 4-nitrobenzaldehyde, often with an iron(III) bromide catalyst.[2]
Q3: What are the key safety precautions for this synthesis?
-
Chromium (VI) oxide is a strong oxidizing agent and is carcinogenic. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Concentrated sulfuric acid and peracetic acid are highly corrosive. Handle with care and appropriate PPE.
-
The reaction is exothermic and requires careful temperature control to prevent it from running out of control.[1]
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound from 2-bromo-1-methyl-4-nitrobenzene.[1]
Step 1: Oxidation
-
Dissolve 2-Bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL, 1,113 mmol).
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add concentrated sulfuric acid (15 mL, 281 mmol).
-
Add chromium (VI) oxide (34.7 g, 347 mmol) in batches while ensuring the internal temperature is maintained between 5-10 °C.
-
Stir the reaction mixture in an ice bath for 1.5 hours, continuously monitoring the temperature.
Step 2: Workup and Isolation of Intermediate
-
Pour the reaction mixture into a 2 L conical flask containing ice.
-
Add cold water to bring the total volume to 1,500 mL.
-
Collect the precipitate by filtration and wash with cold water until the washings are nearly colorless.
-
Suspend the resulting solid in cold 2% aqueous Na2CO3 solution (100 mL) and stir thoroughly.
-
Collect the solid again by filtration, wash with cold water, and partially dry to obtain the crude diacetate intermediate.
Step 3: Hydrolysis and Purification
-
Mix the crude diacetate intermediate (8.3 g) with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL).
-
Heat the mixture to reflux for 1 hour.
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing a saturated aqueous K2CO3 solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 5%-15% ethyl acetate in hexane to afford this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-1-methyl-4-nitrobenzene | [1] |
| Starting Material Quantity | 15.0 g (69.4 mmol) | [1] |
| Oxidizing Agent | Chromium (VI) oxide | [1] |
| Oxidizing Agent Quantity | 34.7 g (347 mmol) | [1] |
| Reaction Temperature | 5-10 °C | [1] |
| Final Product | This compound | [1] |
| Final Product Quantity | 1.41 g | [1] |
| Yield | 9% | [1] |
Diagrams
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Bromo-4-nitrobenzaldehyde
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 2-Bromo-4-nitrobenzaldehyde using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatographic purification of this compound.
Q1: My compound, this compound, is not moving down the column or is eluting very slowly.
A1: This issue, characterized by a very low Retention factor (Rf), is typically due to high polarity interactions with the silica gel or an insufficiently polar mobile phase.
-
Problem: The chosen eluent (mobile phase) is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. For example, if you started with 5% ethyl acetate, try moving to 10%, then 15%[1]. Monitor the elution using Thin Layer Chromatography (TLC).
-
Problem: The compound may be interacting too strongly with the acidic silica gel. Aldehydes can sometimes be sensitive to standard silica gel[2][3].
-
Solution: Consider deactivating the silica gel by pre-treating it with a small amount of a polar modifier like triethylamine mixed in the eluent (e.g., 0.1-1%). This can help reduce strong acidic interactions. Alternatively, using a different stationary phase like neutral alumina might be an option[2].
Q2: The separation between my desired product and an impurity is poor.
A2: Poor resolution is a common challenge in column chromatography and can stem from several factors.
-
Problem: The polarity of the mobile phase is too high, causing all compounds to elute quickly and close together (high Rf values).
-
Solution: Decrease the polarity of the eluent. Use a shallower solvent gradient or switch to isocratic elution with a less polar solvent system that provides a target Rf value between 0.2 and 0.4 for your product on TLC[2].
-
Problem: The column was not packed or loaded correctly, leading to band broadening and uneven flow.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. When loading the sample, it should be applied as a narrow, concentrated band at the top of the column[4][5]. Using the dry-loading technique can often improve resolution, especially if the compound has limited solubility in the initial mobile phase[2][4].
Q3: I suspect my compound is decomposing on the column.
A3: Aldehydes can be susceptible to oxidation or other degradation pathways on silica gel[2][3].
-
Problem: The acidic nature of silica gel is catalyzing the decomposition of the aldehyde.
-
Solution: Perform a stability test by spotting your crude sample on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica[2]. In this case, you can try deactivating the silica gel with triethylamine or use a less acidic stationary phase like neutral alumina or florisil[2].
-
Problem: The aldehyde is oxidizing to the corresponding carboxylic acid (2-bromo-4-nitrobenzoic acid)[3].
-
Solution: The resulting carboxylic acid will be much more polar and will likely stick to the top of the column or elute much later. While this can sometimes aid in separation, it represents a loss of yield. Working quickly and using fresh, high-purity solvents can minimize oxidation.
Q4: The compound has very low solubility in the mobile phase, making it difficult to load onto the column.
A4: Solubility issues, particularly with ethyl acetate/hexane systems, can make wet-loading the sample challenging[2].
-
Problem: The crude product does not fully dissolve in a minimal amount of the eluent for wet-loading.
-
Solution: Use the dry-loading method. Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottomed flask. Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution. Gently remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. Carefully add this powder to the top of your packed column[4].
Quantitative Data Summary
The following table summarizes typical parameters used in the purification of this compound and related compounds.
| Parameter | Value / Range | Notes | Source(s) |
| Stationary Phase | Silica Gel (60 or 230-400 mesh) | Standard stationary phase for normal-phase chromatography. | [1][6] |
| Mobile Phase | Ethyl Acetate (EtOAc) in Hexane | A common eluent system for moderately polar compounds. | [1][2] |
| Elution Profile | Gradient: 5% to 15% EtOAc in Hexane | A gradient is effective for separating compounds with different polarities. | [1] |
| Typical Rf Values | 0.2 - 0.4 (Target Range) | An optimal Rf range for good separation on a TLC plate. | [2] |
| ~0.6 (for 2-Nitrobenzaldehyde) | In 1:10 EtOAc/Hexane. Provides a polarity reference. | [7] | |
| ~0.32 (for 4-Nitrophenol) | In 20% EtOAc/Hexane. Provides a polarity reference. | [8] |
Detailed Experimental Protocol
This protocol outlines the steps for purifying this compound using flash column chromatography with a silica gel stationary phase.
1. Preparation of the Mobile Phase:
-
Prepare two solvent mixtures of ethyl acetate in hexane: a low-polarity solvent (e.g., 5% EtOAc in hexane) and a higher-polarity solvent (e.g., 20% EtOAc in hexane).
-
Degas the solvents if you are using an automated flash chromatography system.
2. Column Packing (Slurry Method):
-
Secure a glass column of appropriate size vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, and then add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the low-polarity mobile phase (5% EtOAc/Hexane). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica gel .
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during sample and solvent addition[5].
3. Sample Loading (Dry-Loading Recommended):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.
-
Add silica gel (approx. 2-3 g) to the flask and swirl to mix.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder containing your adsorbed sample[4].
-
Carefully layer this powder onto the sand at the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase (5% EtOAc in Hexane) to the column without disturbing the top layer.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica gel at a steady rate[6].
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the eluting solvent onto a TLC plate. Visualize the spots under a UV lamp (254 nm)[9].
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., move from 5% to 10%, then to 15%) to elute the desired compound[1].
-
Collect fractions until the desired product has completely eluted from the column, as confirmed by TLC analysis.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Visual Workflow and Troubleshooting
The following diagram illustrates a troubleshooting workflow for a common column chromatography issue: poor or no separation of the target compound.
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. orgsyn.org [orgsyn.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Nitration of 2-Bromobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-bromobenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-bromobenzaldehyde?
The nitration of 2-bromobenzaldehyde primarily yields a mixture of two main isomers: 2-bromo-5-nitrobenzaldehyde and 2-bromo-3-nitrobenzaldehyde. The directing effects of the substituents on the benzene ring—the ortho, para-directing bromo group and the meta-directing aldehyde group—govern the position of the incoming nitro group. The formation of 2-bromo-4-nitrobenzaldehyde is generally not favored due to steric hindrance.
Q2: What are the most common side reactions to be aware of during the nitration of 2-bromobenzaldehyde?
The primary side reactions include:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2-bromo-5-nitrobenzoic acid and 2-bromo-3-nitrobenzoic acid. This is more likely to occur at elevated temperatures.[1]
-
Dinitration: Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or excess nitrating agent), a second nitro group can be introduced to the aromatic ring, leading to the formation of dinitro-isomers.[1][2]
Q3: How can I influence the ratio of the 2-bromo-5-nitrobenzaldehyde and 2-bromo-3-nitrobenzaldehyde isomers?
The composition of the nitrating mixture is a critical factor. A higher concentration of nitric acid relative to sulfuric acid tends to favor the formation of the ortho-nitro isomer (2-bromo-3-nitrobenzaldehyde).[1][3] Conversely, a standard mixed acid with a higher proportion of sulfuric acid will likely favor the meta-nitro isomer (2-bromo-5-nitrobenzaldehyde) relative to the aldehyde group.
Q4: What are the critical safety precautions for this reaction?
Nitration reactions are highly exothermic and require strict safety protocols.[4]
-
Thermal Runaway: Always maintain rigorous temperature control using an ice bath. A loss of cooling can lead to a dangerous, uncontrolled reaction.
-
Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice to dissipate the heat effectively.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired nitro-isomer | 1. Incomplete reaction. 2. Sub-optimal temperature. 3. Incorrect stoichiometry of the nitrating agent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. 2. Strictly maintain the recommended temperature range (typically 0-15°C). 3. Carefully re-evaluate the molar equivalents of nitric and sulfuric acids. |
| Significant formation of 2-bromonitrobenzoic acid byproducts | The reaction temperature was too high, leading to the oxidation of the aldehyde group.[1] | Ensure strict and stable temperature control, keeping the reaction mixture between 0-15°C throughout the addition of 2-bromobenzaldehyde. |
| Presence of dinitrated products | The reaction conditions (temperature, time, or concentration of the nitrating agent) were too harsh.[1][2] | 1. Reduce the reaction time. 2. Use a smaller molar equivalent of the nitrating agent. 3. Ensure the temperature does not exceed the recommended range. |
| Reaction mixture turns dark brown or black | 1. Oxidation of the substrate or product. 2. Decomposition of the starting material or nitrating agent at elevated temperatures. | 1. Immediately lower the reaction temperature. 2. Ensure the rate of addition of the nitrating agent is slow and controlled.[4] |
| Poor separation of isomers via recrystallization | The isomers have very similar solubilities and crystal structures, leading to co-crystallization. | 1. For mixtures of isomers that are difficult to separate by recrystallization, column chromatography is often necessary. 2. Consider derivatization of the aldehyde to an acetal, which can alter the physical properties and facilitate separation. The acetal can then be hydrolyzed back to the aldehyde. |
Quantitative Data on Isomer Distribution
| Nitrating Agent Composition | Temperature (°C) | o:m:p Ratio (for Benzaldehyde) |
| High H₂SO₄ in HNO₃/H₂SO₄ | 5 - 15 | ~18:80:2 |
| High HNO₃ in HNO₃/H₂SO₄ | 0 - 5 | Up to ~35:63:2 |
| Acetyl Nitrate (HNO₃ / Ac₂O) | Not Specified | 34:49:17 |
Table adapted from data presented in studies on benzaldehyde nitration.
Experimental Protocols
Protocol 1: General Nitration of 2-Bromobenzaldehyde
This protocol is a standard procedure for the nitration of benzaldehyde derivatives and is expected to yield a mixture of isomers.
1. Preparation of the Nitrating Mixture:
- In a three-neck flask equipped with a thermometer and an addition funnel, add 89 mL of concentrated H₂SO₄.
- Cool the flask in an ice bath.
- Slowly and carefully add 45 mL of fuming HNO₃ to the sulfuric acid while maintaining constant stirring. Ensure the temperature does not exceed 10°C.[3]
2. Nitration:
- To the cooled nitrating acid, slowly add 2-bromobenzaldehyde dropwise from the addition funnel.
- Maintain the internal temperature between 5°C and 15°C throughout the addition.[3]
3. Reaction Completion:
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[3]
4. Work-up and Isolation:
- Pour the reaction mixture slowly onto 500 g of crushed ice in a beaker with stirring.
- Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold water.
- To remove acidic by-products, dissolve the crude product in a suitable solvent (e.g., tert-butyl methyl ether) and wash with a 5% NaHCO₃ solution.[5]
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
5. Purification:
- The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) or by column chromatography to separate the isomers.
Protocol 2: Selective Synthesis of 2-bromo-3-nitrobenzaldehyde (ortho-isomer)
This protocol is designed to favor the formation of the ortho-isomer by modifying the nitrating agent composition. Caution: This procedure involves a more reactive nitrating mixture and requires enhanced safety precautions.
1. Preparation of the Nitrating Mixture:
- In a three-neck flask, prepare a nitrating mixture with a higher weight percentage of HNO₃ (e.g., a 1:1 w/w ratio of HNO₃ to H₂SO₄). This must be performed with extreme caution and highly efficient cooling.[1]
2. Nitration:
- Cool the mixture to 0°C.
- Very slowly, add the 2-bromobenzaldehyde dropwise, ensuring the temperature is meticulously maintained between 0-5°C.[1]
3. Reaction Monitoring:
- Monitor the reaction closely using TLC or GC to determine the optimal reaction time and prevent the formation of by-products.[3]
4. Work-up and Isolation:
- Follow the same work-up procedure as in Protocol 1.
5. Purification:
- Due to the likely presence of a mixture of isomers, purification will probably require column chromatography.
Visualizations
Caption: Experimental workflow for the nitration of 2-bromobenzaldehyde.
Caption: Logical relationship between reaction conditions and side product formation.
References
Overcoming low reactivity in Suzuki coupling with 2-Bromo-4-nitrobenzaldehyde
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for overcoming the low reactivity of challenging substrates like 2-Bromo-4-nitrobenzaldehyde.
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the Suzuki coupling of this compound, a substrate known for its steric hindrance and electronic properties.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes?
Answer: Low yields with this substrate are common and typically stem from a combination of steric hindrance and catalyst inefficiency. The ortho-position of the bromine and aldehyde groups creates significant steric congestion around the reaction site.[1] While the para-nitro group is strongly electron-withdrawing and should facilitate the initial oxidative addition step, the steric barrier can make this step challenging.[2][3][4]
Key factors to investigate are:
-
Inefficient Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding substrate.[5] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for promoting both oxidative addition and reductive elimination.[6][7][8]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate. An inappropriate combination can lead to poor results.[5]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can cause catalyst deactivation and promote the formation of unwanted homocoupling byproducts.[5]
-
Side Reactions: Protodeboronation (the hydrolysis of the boronic acid) and dehalogenation of the aryl bromide are common side reactions that consume starting materials and lower the yield of the desired product.[9]
Question: I am observing significant starting material consumption, but the desired product yield is low, and I see byproducts. What are these side reactions and how can I mitigate them?
Answer: The two most common side reactions in this scenario are protodeboronation and dehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by aqueous basic conditions and elevated temperatures.
-
Mitigation:
-
Use potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which are more stable and less prone to protodeboronation.[10][11]
-
Employ anhydrous conditions or minimize the amount of water in the reaction.
-
Consider using milder bases like K₃PO₄ or Cs₂CO₃, which can be effective.[12]
-
-
-
Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene (4-nitrobenzaldehyde). This can be caused by high temperatures, certain bases, or impurities.[9]
-
Mitigation:
-
Lower the reaction temperature if possible, though this may require a more active catalyst system.
-
Screen different bases. Some bases can act as hydride sources, promoting dehalogenation.
-
Ensure all reagents and solvents are pure and free of contaminants that could act as reducing agents.
-
-
Question: How do I select the optimal catalyst system (palladium source and ligand) for this hindered substrate?
Answer: For sterically hindered and electronically challenging substrates like this compound, the ligand choice is paramount. You need a ligand that is both bulky and electron-rich.[3][8]
-
Bulky Ligands: Steric bulk on the ligand facilitates the final reductive elimination step, which can be slow for hindered products.[3]
-
Electron-Rich Ligands: High electron density on the ligand promotes the oxidative addition of the palladium into the C-Br bond, which is often the rate-limiting step for aryl bromides.[4][7]
Recommended Catalyst Systems:
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered aryl halides.[1][2] They are typically used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, SIMes) are strongly electron-donating and sterically bulky, making them excellent for challenging couplings.[10] Pre-catalysts like PEPPSI™-IPr are commercially available and highly active.
Frequently Asked Questions (FAQs)
Q1: What is the electronic role of the nitro group in this reaction?
The nitro group is a potent electron-withdrawing group.[13] This property deactivates the aromatic ring but makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is a crucial step in the catalytic cycle.[2] Therefore, electronically, the nitro group should make the aryl bromide more reactive.
Q2: Why is steric hindrance from the ortho-aldehyde group a significant problem?
The aldehyde group at the ortho position to the bromine atom physically blocks the palladium catalyst from easily accessing the C-Br bond for oxidative addition. This steric clash increases the activation energy of this key step, slowing down the entire catalytic cycle and often leading to low yields. This makes the choice of a bulky ligand, which can force the necessary geometry for reaction, critically important.[1][14]
Q3: Which bases are most effective for the Suzuki coupling of this compound?
The choice of base is critical and often substrate-dependent. For challenging couplings, inorganic bases are typically used.
-
Potassium Phosphate (K₃PO₄): Often a good choice for difficult couplings, providing a balance of basicity without being overly harsh.
-
Cesium Carbonate (Cs₂CO₃): A strong and effective base, particularly useful for promoting reactions with less reactive partners.[12]
-
Potassium Carbonate (K₂CO₃): A standard and cost-effective base that is effective in many cases, especially in aqueous solvent mixtures.[5]
Q4: What solvent systems are recommended?
Aprotic polar solvents, often with a small amount of water, are commonly used.
-
Dioxane/Water or THF/Water: Mixed aqueous systems are very common. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[5][15] A typical ratio is 4:1 or 5:1 organic to water.
-
Toluene or DMF: Anhydrous conditions using solvents like toluene or DMF can also be effective, especially when trying to avoid side reactions like protodeboronation.[6]
Data Presentation: Catalyst Systems for Hindered Substrates
The following table summarizes reaction conditions from the literature for Suzuki couplings of sterically hindered or electronically challenging aryl bromides, providing a comparative reference.
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 2-Bromo-6-methylisonicotinaldehyde | High | [1] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 2-Bromo-6-methylisonicotinaldehyde | ~85-95 | [1] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 2-Chlorotoluene | 96 | [16] |
| Pd(acac)₂ (5) | (t-Bu)₃P·HBF₄ (5) | DIPEA | Toluene | 110 | - | p-bromoacetophenone | Good | [17] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | Dibromothiophene | Good | [18] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol uses a Buchwald-type ligand, which is highly effective for sterically hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5][19]
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.[19]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash with water and then with brine (saturated NaCl solution).[18]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
Caption: A general experimental workflow for a Suzuki coupling reaction.[5]
Caption: A troubleshooting flowchart for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Preventing Byproduct Formation in Wittig Reactions with 2-Bromo-4-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during Wittig reactions involving 2-Bromo-4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Wittig reaction with this compound?
A1: The primary and most abundant byproduct is triphenylphosphine oxide (TPPO). Other potential byproducts can arise from side reactions involving the aldehyde, the nitro group, or the bromo substituent. These may include:
-
Cannizzaro reaction products: 2-Bromo-4-nitrobenzyl alcohol and 2-Bromo-4-nitrobenzoic acid can form if the aldehyde undergoes disproportionation under basic conditions.
-
Nitro group reduction products: The nitro group can be reduced to an amine or other intermediates, particularly if certain reducing agents are present or if the reaction conditions are not carefully controlled.
-
Nucleophilic aromatic substitution products: The bromo group may be substituted by the ylide or other nucleophiles present in the reaction mixture, especially given the activating effect of the nitro group.
-
E/Z isomers: The desired alkene product can form as a mixture of E and Z stereoisomers. The ratio is dependent on the type of ylide used.
Q2: How can I minimize the formation of triphenylphosphine oxide (TPPO)?
A2: While TPPO is an inherent byproduct of the Wittig reaction, its effective removal from the reaction mixture is crucial for product purification. Several methods can be employed for its removal, including precipitation, crystallization, and chromatography. A detailed guide for TPPO removal is provided in the Troubleshooting section.
Q3: How does the choice of ylide affect the stereochemistry (E/Z ratio) of the alkene product?
A3: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., an ester or ketone), are more stable and generally lead to the formation of the (E)-alkene as the major product.
-
Non-stabilized ylides (e.g., those with simple alkyl substituents) are more reactive and typically favor the formation of the (Z)-alkene.
Q4: Can the nitro group on the benzaldehyde be accidentally reduced during the reaction?
A4: Yes, the nitro group is susceptible to reduction under certain conditions. While standard Wittig conditions are not typically reducing, the choice of reagents and the presence of impurities can lead to undesired reduction of the nitro group. It is important to use pure reagents and inert atmosphere conditions, especially when using reactive ylides. Common reducing agents to avoid, unless intended, include catalytic hydrogenation (e.g., H₂/Pd/C) and certain metal hydrides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Wittig reaction with this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Alkene Product
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Ylide Formation | The base used may not be strong enough to completely deprotonate the phosphonium salt, leading to a low concentration of the reactive ylide. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) for non-stabilized ylides. For stabilized ylides, a weaker base like sodium carbonate or triethylamine may suffice. Ensure anhydrous conditions as ylides are moisture-sensitive. |
| Cannizzaro Side Reaction | This compound, lacking α-hydrogens, is susceptible to the Cannizzaro reaction in the presence of a strong base, leading to its disproportionation into the corresponding alcohol and carboxylic acid.[1][2] | Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to ensure the Wittig reaction is faster than the Cannizzaro reaction. Use a less-hindered, more reactive ylide if possible. |
| Steric Hindrance | The ortho-bromo group on the benzaldehyde can sterically hinder the approach of the ylide, slowing down the desired reaction. | Use a less bulky ylide if the experimental design allows. Prolonged reaction times or elevated temperatures may be necessary, but this must be balanced against the risk of side reactions. |
| Low Aldehyde Reactivity | While the nitro group is activating, other factors could reduce the electrophilicity of the carbonyl carbon. | The presence of the electron-withdrawing nitro group generally enhances the reactivity of the aldehyde.[3] However, ensure the aldehyde is pure and free of any contaminants that might inhibit the reaction. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Mixture of E/Z Isomers | The stereoselectivity of the Wittig reaction is not always absolute. | To favor the (E)-isomer, use a stabilized ylide. To favor the (Z)-isomer, use a non-stabilized ylide under salt-free conditions. The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides.[4] |
| Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, potentially leading to the displacement of the bromo group by the ylide or other nucleophiles. | Use a less nucleophilic ylide if possible. Keep the reaction temperature low to minimize the rate of the SNAr reaction. Use a non-nucleophilic base for ylide generation. |
| Reduction of the Nitro Group | Impurities or certain reaction conditions can lead to the reduction of the nitro group to an amine or other functionalities. | Ensure all reagents and solvents are pure and anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid reagents that are known to reduce nitro groups, such as catalytic hydrogenation or strong reducing agents like LiAlH₄.[5] |
Issue 3: Difficulty in Product Purification (TPPO Removal)
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| High Solubility of TPPO in the Product Mixture | Triphenylphosphine oxide (TPPO) is a common byproduct and can be challenging to separate from the desired product due to similar solubility profiles. | Precipitation/Crystallization: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. Triturating the crude product with these solvents can precipitate the TPPO.[6] Chromatography: Column chromatography on silica gel is an effective method for separating the more polar TPPO from the less polar alkene product. Chemical Conversion: Convert TPPO to a more easily separable derivative. For example, reaction with oxalyl chloride or treatment with MgCl₂ or ZnCl₂ can form complexes that precipitate. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2-bromo-4-nitrophenyl)acrylate (using a stabilized ylide)
This protocol is adapted from a general procedure for the Wittig reaction with 4-nitrobenzaldehyde.[7]
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
To the crude residue, add a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes/ethyl acetate) to precipitate the triphenylphosphine oxide.
-
Filter the mixture to remove the precipitated TPPO.
-
The filtrate contains the desired product. Further purification can be achieved by column chromatography on silica gel.
Expected Outcome:
-
Major Product: (E)-ethyl 3-(2-bromo-4-nitrophenyl)acrylate
-
Yield: High (typically >80%)
-
E/Z Ratio: High E-selectivity is expected due to the use of a stabilized ylide.
Protocol 2: Synthesis of 1-(2-Bromo-4-nitrophenyl)-2-phenylethene (using a non-stabilized ylide)
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and syringe techniques
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to deep red/orange indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Expected Outcome:
-
Major Product: (Z)-1-(2-Bromo-4-nitrophenyl)-2-phenylethene
-
Yield: Moderate to good
-
E/Z Ratio: Predominantly the Z-isomer is expected with non-stabilized ylides under these conditions.
Data Presentation
Table 1: Expected Stereoselectivity and Yields in Wittig Reactions of this compound
| Ylide Type | Ylide Example | Expected Major Isomer | Expected E/Z Ratio | Expected Yield |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | E | >95:5 | High (>80%) |
| Non-stabilized | Benzyltriphenylphosphonium ylide | Z | >90:10 (salt-free) | Moderate to Good (50-80%) |
Note: The actual yields and E/Z ratios can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Stereoselective Synthesis
Caption: Decision tree for selecting the appropriate ylide for stereocontrol.
References
- 1. byjus.com [byjus.com]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Solved Consider the Wittig reaction: 3-nitrobenzaldehyde | Chegg.com [chegg.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Optimizing reaction conditions for the synthesis of 2-Bromo-4-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic methods have been reported for the synthesis of this compound. The most common routes include:
-
Oxidation of 2-bromo-4-nitrotoluene: This method often employs chromium(VI) oxide in the presence of acetic anhydride and sulfuric acid, proceeding through a diacetate intermediate which is then hydrolyzed.[1]
-
Nitration of 2-bromobenzaldehyde: This involves the use of a nitrating mixture, typically concentrated nitric and sulfuric acids.[2]
-
Bromination of 4-nitrobenzaldehyde: This route uses a brominating agent like bromine or N-bromosuccinimide (NBS), often with a catalyst such as iron(III) bromide.[2]
Q2: What is the typical yield for the synthesis of this compound via oxidation of 2-bromo-4-nitrotoluene?
A2: The reported yield for the synthesis starting from 2-bromo-4-nitrotoluene using chromium (VI) oxide is often low, around 9%.[1] This suggests that optimization of reaction conditions and purification methods is critical to improving the outcome.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis involves hazardous materials. Chromium(VI) oxide is a strong oxidizing agent and is carcinogenic. Concentrated sulfuric and nitric acids are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood. The reaction with chromium(VI) oxide is exothermic and requires careful temperature control to prevent runaways.[1] this compound itself is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or incorrect temperature. | Ensure the reaction is stirred for the recommended time (e.g., 1.5 hours for oxidation, 1 hour for hydrolysis).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal temperature control: The oxidation with chromium(VI) oxide is highly exothermic. Temperatures exceeding 10°C can lead to side reactions and degradation of the product.[1] | Use an ice-acetone bath to maintain the temperature between 5-10°C during the addition of chromium(VI) oxide.[1] | |
| Loss of product during workup: The product may be partially soluble in the aqueous layer or may not fully precipitate. | When extracting the product, use an appropriate solvent like ethyl acetate and perform multiple extractions to maximize recovery.[1] | |
| Formation of Impurities/Side Products | Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (2-bromo-4-nitrobenzoic acid). | Avoid excessive reaction times and temperatures. The use of a diacetate intermediate helps to protect the aldehyde from over-oxidation. A similar procedure for p-nitrobenzaldehyde notes the formation of p-nitrobenzoic acid.[4] |
| Formation of an unidentified solid: A fluffy solid that is not the desired product has been observed during the workup phase after neutralization.[1] | Isolate the solid by filtration and analyze it separately. The desired product should be in the aqueous layer, which can then be extracted.[1] | |
| Di-bromination or incorrect isomer formation: These can occur in alternative routes like the bromination of 4-nitrobenzaldehyde or nitration of 2-bromobenzaldehyde if conditions are not optimized.[5] | Carefully control the stoichiometry of the brominating or nitrating agent and the reaction temperature. | |
| Difficult Purification | Co-eluting impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. | Optimize the solvent system for silica gel column chromatography. A gradient elution, for instance from 5% to 15% ethyl acetate in hexanes, has been reported to be effective.[1] |
| Oily product instead of solid: The presence of residual solvent or impurities can prevent the product from solidifying. | Ensure the product is thoroughly dried under vacuum. If it remains an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols & Data
Synthesis of this compound via Oxidation of 2-Bromo-4-nitrotoluene
This protocol is based on a reported synthesis and involves two main stages.[1]
Stage 1: Oxidation and Formation of the Diacetate Intermediate
-
Reaction Setup: In a flask equipped with a stirrer and thermometer, dissolve 2-bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL).
-
Cooling: Cool the mixture in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (15 mL).
-
Oxidant Addition: Add chromium(VI) oxide (34.7 g, 347 mmol) in portions, ensuring the internal temperature is strictly maintained between 5-10°C. An ice-acetone bath may be necessary.
-
Reaction: Stir the reaction mixture in an ice bath for 1.5 hours, continuously monitoring the temperature.
-
Quenching: Pour the reaction mixture into a flask containing ice and add cold water to a total volume of 1500 mL.
-
Isolation of Intermediate: Collect the precipitate by filtration and wash with cold water until the washings are colorless. Suspend the solid in a cold 2% aqueous Na2CO3 solution (100 mL), stir well, filter, and wash with cold water to yield the crude diacetate intermediate.
Stage 2: Hydrolysis of the Diacetate Intermediate
-
Reaction Setup: Combine the crude diacetate intermediate (8.3 g) with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL).
-
Hydrolysis: Heat the mixture at reflux for 1 hour.
-
Workup: Cool the mixture to room temperature and transfer it to a separatory funnel containing a saturated aqueous K2CO3 solution (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over MgSO4.
-
Purification: Filter and concentrate the organic layer. Purify the resulting solid by silica gel column chromatography using a gradient of 5%-15% ethyl acetate in hexanes to afford this compound.
Reaction Data Summary
| Parameter | Value |
| Starting Material | 2-Bromo-1-methyl-4-nitrobenzene |
| Oxidizing Agent | Chromium(VI) oxide |
| Solvent/Reagents | Acetic anhydride, Sulfuric acid, Peracetic acid |
| Oxidation Temperature | 5-10°C[1] |
| Oxidation Time | 1.5 hours[1] |
| Hydrolysis Conditions | H2SO4, Ethanol, Water |
| Hydrolysis Time | 1 hour (reflux)[1] |
| Purification Method | Silica gel column chromatography[1] |
| Reported Yield | ~9%[1] |
Visualized Workflow
Caption: Workflow for the synthesis of this compound.
References
Removal of unreacted starting materials from 2-Bromo-4-nitrobenzaldehyde reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 2-Bromo-4-nitrobenzaldehyde from reaction mixtures.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of reaction products.
Q1: My TLC/LC-MS analysis shows a significant amount of unreacted this compound co-eluting with my product. What is the most effective purification strategy?
When your target compound and the starting material have similar polarities, the most robust method is often flash column chromatography.[1] The key is to develop a solvent system that maximizes the separation between the two spots on a TLC plate.
-
Recommendation: Aim for a solvent system where your desired product has an Rf value of approximately 0.3.[2] A good starting point for nitroaromatic compounds is a gradient of ethyl acetate in hexanes.[2][3] If co-elution persists, consider using a shallower gradient or exploring different solvent systems, such as dichloromethane/methanol.[2]
Q2: I've attempted purification by recrystallization, but my product "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[4] This can happen if the boiling point of the solvent is higher than the melting point of your product or if the solution is supersaturated with impurities.[4]
-
Solution 1: Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the flask to cool much more slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.[5]
-
Solution 2: Adjust Solvent System: The polarity of the solvent may be too high. Add a "poorer" or "anti-solvent" (one in which your compound is less soluble) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to clarify.[6] For example, if you are using ethyl acetate, try adding hexanes as the anti-solvent.[6][7]
-
Solution 3: Induce Crystallization: If the cooled solution is clear, try scratching the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5] Adding a "seed crystal" of the pure product, if available, is also highly effective.[5]
Q3: My final product is contaminated with an acidic impurity, likely 2-Bromo-4-nitrobenzoic acid from oxidation of the starting material. How can I remove it without chromatography?
A simple and effective method to remove acidic impurities is a liquid-liquid extraction using a mild base.[8]
-
Procedure: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution in a separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9] The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral product remains in the organic layer. Afterward, wash the organic layer with water and brine, then dry and concentrate.
Q4: I have only a trace amount of unreacted aldehyde remaining, but it is difficult to remove by chromatography. Is there a chemical method to quench it?
Yes, you can selectively remove the unreacted aldehyde by forming a water-soluble bisulfite adduct.[10][11] This is a classic and highly effective technique for purifying non-aldehyde compounds.
-
Recommendation: Dissolve the crude mixture in a solvent like methanol and add a saturated aqueous solution of sodium bisulfite (NaHSO₃).[10] The aldehyde forms an adduct that partitions into the aqueous phase, which can then be separated from the organic layer containing your purified product.[10][11] See Protocol 3 for a detailed methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
The three primary purification methods are:
-
Flash Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (usually silica gel).[12] It is effective for a wide range of products and scales.[1]
-
Recrystallization: An ideal method for purifying solid products. It relies on the solubility difference of the compound in a hot versus a cold solvent.[7]
-
Sodium Bisulfite Extraction: A chemical separation method specific to aldehydes. The aldehyde is converted into a water-soluble salt, allowing for its removal from non-aldehyde products via extraction.[10][11]
Q2: How does the sodium bisulfite extraction for aldehydes work?
The reaction involves the nucleophilic attack of the bisulfite ion on the carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after a proton transfer, results in a stable, water-soluble bisulfite adduct (a salt).[10] Because the adduct is ionic, it can be easily separated from the non-polar organic components of the reaction mixture by partitioning into an aqueous layer.[11] The reaction is reversible and the aldehyde can be regenerated from the aqueous layer by adding a base (like NaOH) or acid.[10][11]
Q3: Which purification method is most suitable for large-scale (multigram) reactions?
For large-scale purification, recrystallization is often the most practical and economical choice, provided the product is a solid with suitable crystallization properties.[13] It avoids the use of large quantities of silica gel and solvents required for column chromatography. If the product is an oil or difficult to crystallize, a bisulfite extraction can be a scalable alternative for removing the aldehyde impurity. While large-scale chromatography is possible, it is generally more resource-intensive.
Comparison of Purification Methods
The table below summarizes the key characteristics of the recommended purification techniques.
| Method | Principle of Separation | Best For | Pros | Cons |
| Flash Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel).[12] | Separating mixtures with similar polarities; purifying oils or non-crystalline solids. | High resolution and versatility; applicable to a wide range of compounds.[1] | Requires large solvent volumes; can be time-consuming; less economical for very large scales. |
| Recrystallization | Difference in solubility of the compound in a hot vs. cold solvent.[7] | Purifying solid compounds from small amounts of impurities. | Highly economical and scalable; can yield very pure material. | Only works for solids; requires finding a suitable solvent system; risk of "oiling out".[4] |
| Bisulfite Extraction | Reversible chemical reaction to form a water-soluble adduct specific to aldehydes.[10] | Removing trace or bulk aldehyde impurities from non-aldehyde products.[11] | Highly selective for aldehydes; simple and rapid procedure; avoids chromatography.[10] | Only removes aldehydes; product must be stable to aqueous work-up conditions. |
Visualized Workflows
Caption: A generalized workflow for reaction work-up and product purification.
Caption: A decision tree to help select the most appropriate purification method.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of a crude reaction mixture using standard flash chromatography on silica gel.[2]
-
Solvent System Selection: On a TLC plate, identify a solvent system (e.g., hexanes/ethyl acetate) that provides good separation between your product and the starting material, ideally with an Rf of ~0.3 for the product.[2]
-
Column Packing: Securely clamp a glass column of appropriate size. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the eluent is recommended). Add another layer of sand on top.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the chromatography eluent and carefully pipette it onto the top layer of sand.[12]
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a different, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[12][14]
-
-
Elution: Carefully add the eluent to the column. Apply positive pressure (using compressed air or nitrogen) to achieve a solvent flow rate of approximately 2 inches per minute.[2]
-
Fraction Collection: Collect the eluting solvent in appropriately sized test tubes. Monitor the fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid product.
-
Solvent Selection: Choose a solvent in which the product is highly soluble when hot but poorly soluble when cold.[7] Common choices include ethanol, methanol, or mixed systems like ethyl acetate/hexanes.[4][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[4] Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities. Dry the crystals under vacuum to a constant weight.[5]
Protocol 3: Removal of Aldehyde via Sodium Bisulfite Adduct Formation
This protocol is designed to remove unreacted this compound from a product that is not an aldehyde.[10]
-
Dissolution: Dissolve the crude reaction mixture in methanol or another suitable organic solvent in a separatory funnel.[10]
-
Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume should be sufficient to react with all the aldehyde. Shake the funnel vigorously for 1-2 minutes.[10] A precipitate of the adduct may form.[11]
-
Separation: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate) to the funnel and shake again.[10] Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous (bottom) layer.[11]
-
Isolation of Product: Drain the aqueous layer. Wash the remaining organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the aldehyde-free product.
-
(Optional) Regeneration of Aldehyde: To recover the starting material, isolate the aqueous layer from step 4. Add a base, such as 50% sodium hydroxide (NaOH), dropwise until the pH is >12 to decompose the adduct.[10] Extract the regenerated aldehyde back into an organic solvent.[10]
References
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 2. Chromatography [chem.rochester.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 9. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. sorbtech.com [sorbtech.com]
Technical Support Center: Stability of 2-Bromo-4-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-nitrobenzaldehyde, focusing on its stability in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to degradation under basic conditions and, to a lesser extent, potential oxidation and photosensitivity. The aldehyde functional group is prone to oxidation to a carboxylic acid, and the presence of activating nitro and bromo groups on the aromatic ring can influence its reactivity.
Q2: How does this compound behave in acidic media?
A2: Generally, aromatic aldehydes like this compound exhibit moderate stability in mild acidic conditions. However, in the presence of strong acids and nucleophiles, the aldehyde group can be susceptible to reactions such as acetal formation if alcohols are present. Prolonged exposure to harsh acidic conditions and elevated temperatures may lead to gradual degradation, potentially through hydrolysis or other acid-catalyzed reactions, though specific data is limited.
Q3: What happens to this compound in basic media?
A3: In the presence of strong bases, this compound, which lacks α-hydrogens, is expected to undergo the Cannizzaro reaction. This disproportionation reaction involves two molecules of the aldehyde reacting to produce one molecule of the corresponding primary alcohol (2-Bromo-4-nitrobenzyl alcohol) and one molecule of the corresponding carboxylic acid (2-Bromo-4-nitrobenzoic acid).[1][2] This is a significant degradation pathway and can occur readily, leading to a loss of the starting material.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the parent compound and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe changes in the chemical structure and identify degradation products by monitoring the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the alcohol and carboxylic acid products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly concerning its stability.
dot
Caption: Troubleshooting workflow for stability issues with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired product in a reaction involving this compound. | Degradation of the starting material before or during the reaction. | 1. Verify Purity: Confirm the purity of the this compound stock using HPLC or NMR. Impurities can affect reaction outcomes. 2. Reaction Conditions: If the reaction is conducted in a basic medium, consider the possibility of a Cannizzaro reaction consuming the starting material. 3. Temperature: High reaction temperatures can accelerate degradation. |
| Appearance of unexpected peaks in HPLC or signals in NMR spectra. | Formation of degradation products. | 1. Basic Conditions: If under basic conditions, expect peaks/signals corresponding to 2-Bromo-4-nitrobenzyl alcohol and 2-Bromo-4-nitrobenzoic acid. 2. Oxidative Degradation: The presence of an oxidizing agent or exposure to air can lead to the formation of 2-Bromo-4-nitrobenzoic acid. 3. Photodegradation: If the reaction is exposed to light for extended periods, photodegradation products may form. |
| Discoloration of solid this compound upon storage. | Oxidation or other forms of degradation. | 1. Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, at the recommended temperature (2-8°C). 2. Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon is advisable. |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound in acidic and basic media.
dot
Caption: Potential degradation pathways of this compound.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and available equipment.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Stress Sample Preparation:
-
Acidic: To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Basic: To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
Control: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Incubation: Incubate the stress samples and the control at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Take aliquots at each time point.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Inject the samples into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and increase the proportion of B over time to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control.
-
Identify and quantify the formation of degradation products by comparing the chromatograms of the stressed samples to the control.
-
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 30°C) |
Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound and identify its degradation products.
Materials:
-
This compound
-
Deuterated solvents (e.g., DMSO-d₆, CD₃CN)
-
NMR tubes
-
HCl and NaOH solutions in D₂O
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Stress Conditions:
-
Acidic: Add a small amount of DCl in D₂O to the NMR tube.
-
Basic: Add a small amount of NaOD in D₂O to the NMR tube.
-
-
Time-Course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., 1, 4, 24 hours) at a constant temperature.
-
-
Data Analysis:
-
Monitor the decrease in the integral of the aldehyde proton signal (typically δ 9-10 ppm).
-
Observe the appearance and increase in the integrals of new signals. For the Cannizzaro reaction products, expect a singlet for the benzylic protons of the alcohol (around δ 4.5-5.0 ppm) and the disappearance of the aldehyde proton, with changes in the aromatic region for the carboxylate.
-
Use an internal standard for quantitative analysis if required.
-
This technical support guide provides a framework for understanding and investigating the stability of this compound. For specific applications, it is crucial to perform tailored stability studies to ensure the integrity of the compound under the intended experimental conditions.
References
Troubleshooting low yields in Friedländer synthesis with 2-Bromo-4-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Friedländer synthesis, with a specific focus on reactions involving 2-Bromo-4-nitrobenzaldehyde.
Troubleshooting Guide: Low Yields with this compound
Low yields in the Friedländer synthesis of quinolines from this compound can arise from several factors, including the stability of the starting material, reaction conditions, and potential side reactions. This guide provides a systematic approach to diagnosing and resolving these common issues.
A primary challenge is the multi-functional nature of this compound. The presence of two strong electron-withdrawing groups (bromo and nitro) can influence the reactivity of the aldehyde and the stability of intermediates. Furthermore, the corresponding 2-amino-4-nitrobenzaldehyde, if used directly, can be unstable. A highly effective alternative, the Domino Nitro Reduction-Friedländer Heterocyclization , circumvents the need to isolate the sensitive amino-aldehyde intermediate and often leads to significantly higher yields.[1][2][3][4][5]
Below is a troubleshooting workflow to address low yields, starting with optimizations for the classical approach and leading to the recommended domino protocol.
Caption: Troubleshooting workflow for low yields in Friedländer synthesis.
Frequently Asked Questions (FAQs)
Classical Friedländer Synthesis Issues
Q1: My yield is consistently low when using 2-amino-4-nitrobenzaldehyde. What are the likely causes?
A1: Low yields in the classical Friedländer synthesis with this substrate are often due to a few key factors:
-
Starting Material Instability: 2-amino-substituted benzaldehydes can be unstable and prone to degradation or self-condensation, especially under harsh reaction conditions. The presence of a nitro group can further affect stability.
-
Harsh Reaction Conditions: Traditional Friedländer synthesis often employs high temperatures and strong acids or bases, which can lead to the decomposition of starting materials and products, resulting in lower yields.[3]
-
Suboptimal Catalyst Choice: The efficiency of acid or base catalysts can vary significantly depending on the specific substrates.[3] For your electron-deficient substrate, catalyst screening may be necessary.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
Q2: What are common side reactions in the Friedländer synthesis?
A2: Several side reactions can compete with the desired quinoline formation:
-
Aldol Self-Condensation: The active methylene ketone can undergo self-condensation, especially under basic conditions.[3]
-
Cannizzaro Reaction: If the active methylene component is an aldehyde without α-hydrogens, it can undergo disproportionation in the presence of a strong base.
-
Formation of Schiff Base without Cyclization: The initial formation of a Schiff base between the 2-aminobenzaldehyde and the ketone is a key step in one of the proposed mechanisms.[6] However, if the subsequent cyclization is slow or inhibited, this may not proceed to the final product efficiently.
Domino Nitro Reduction-Friedländer Synthesis: A High-Yield Alternative
Q3: I've heard of a "domino" or "one-pot" approach starting from 2-nitrobenzaldehydes. How does this work and why is it better?
A3: The Domino Nitro Reduction-Friedländer Heterocyclization is a highly effective method that combines the reduction of a 2-nitrobenzaldehyde to a 2-aminobenzaldehyde and the subsequent Friedländer condensation in a single reaction vessel.[1][2][3][4][5] This approach is often superior for substrates like this compound for several reasons:
-
Circumvents Unstable Intermediates: It avoids the synthesis and isolation of the potentially unstable 2-amino-4-nitrobenzaldehyde. The amino-intermediate is generated in situ and consumed immediately in the subsequent condensation.[1][2][3]
-
Milder Reaction Conditions: The use of iron powder in acetic acid (Fe/AcOH) for the nitro reduction provides a mild and selective method that is tolerant of many other functional groups.[3][7]
-
High Yields: This method has been shown to produce substituted quinolines in high yields for a variety of 2-nitrobenzaldehydes and active methylene compounds.[1][2][3][4]
Caption: Workflow of the Domino Nitro Reduction-Friedländer Synthesis.
Q4: What are the key parameters to control in the domino synthesis?
A4: For a successful domino reaction, consider the following:
-
Stoichiometry: Typically, an excess of the active methylene compound (2-3 equivalents) and the reducing agent (e.g., 4 equivalents of iron powder) are used relative to the 2-nitrobenzaldehyde.[3]
-
Temperature: The reaction is generally heated to between 95-110 °C.[3][4]
-
Solvent: Glacial acetic acid is an excellent solvent for this transformation as it serves as the medium for both the reduction and the condensation steps.[3]
-
Purity of Reactants: As with any synthesis, the purity of the starting this compound and the active methylene compound is crucial.
Data and Protocols
Q5: Can you provide a general experimental protocol for the Domino Nitro Reduction-Friedländer Synthesis?
A5: The following is a general protocol that can be adapted for the reaction of this compound with a suitable active methylene compound.
Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization [3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Addition of Methylene Compound: Add the active methylene compound (2.0-3.0 equiv) to the solution.
-
Heating: Stir the mixture and heat to 95-110 °C.
-
Addition of Iron: Once the reaction mixture reaches the target temperature, add iron powder (<100 mesh, 4.0 equiv) portion-wise over approximately 15 minutes. A color change to brown is typically observed.
-
Reaction Monitoring: Monitor the reaction by TLC until the this compound is completely consumed (typically 3-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing with a suitable solvent like ethyl acetate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted 7-bromo-5-nitroquinoline.
Q6: What kind of yields can I expect with the domino method for substituted 2-nitrobenzaldehydes?
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 2,4-Dimethyl-3-acetylquinoline | High | [3] |
| 2-Nitrobenzaldehyde | Methyl Acetoacetate | Methyl 2-methylquinoline-3-carboxylate | 87% | [1] |
| 5-Fluoro-2-nitrobenzaldehyde | Isopropyl Acetoacetate | Isopropyl 6-fluoro-2-methylquinoline-3-carboxylate | 67% | |
| 5-Methoxy-2-nitrobenzaldehyde | Methyl Pivaloylacetate | Methyl 2-(tert-butyl)-6-methoxyquinoline-3-carboxylate | 90% | [1] |
| 2-Nitrobenzaldehyde | Phenylacetonitrile | 2-Amino-3-phenylquinoline | High | [3] |
Q7: How does the presence of the bromo and nitro groups on the starting material affect the final product and potential side reactions?
A7: The bromo and nitro substituents are electron-withdrawing, which can influence the reaction in several ways:
-
Activation of the Aldehyde: The electron-withdrawing nature of these groups can increase the electrophilicity of the aldehyde carbonyl, potentially facilitating the initial condensation step.
-
Final Product Structure: Starting with this compound will result in a quinoline with a bromo group at the 7-position and a nitro group at the 5-position.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): While the Fe/AcOH conditions are generally mild, the resulting 7-bromo-5-nitroquinoline has a bromine atom activated by a nitro group, which could be susceptible to nucleophilic substitution under certain conditions, though this is unlikely to be a major side reaction during the Friedländer synthesis itself.
-
Formation of Quinolones: With unsymmetrical active methylene compounds, there is a possibility of forming substituted quinolin-2(1H)-ones as byproducts. This is more likely when there are bulky groups adjacent to the ketone carbonyl of the active methylene compound.[1][2]
By following the recommended domino protocol and carefully controlling the reaction parameters, researchers can significantly improve the yield and reproducibility of the Friedländer synthesis when starting with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Identifying and characterizing impurities in 2-Bromo-4-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-nitrobenzaldehyde. The information is designed to help identify and characterize impurities that may be encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Intermediates: Partially reacted intermediates from the synthesis.
-
By-products: Formed from side reactions during synthesis.
-
Degradation Products: Formed by degradation of the final product.
Q2: How can I identify unknown peaks in my chromatogram?
A2: The first step is to compare the retention time of the unknown peak with the retention times of known potential impurities. If the retention time does not match any known impurity, you may need to use a hyphenated technique like LC-MS or GC-MS to obtain mass spectral data, which can help in identifying the structure of the unknown impurity.
Q3: What are the expected degradation products of this compound?
A3: The aldehyde functional group in this compound is susceptible to oxidation, especially when exposed to air or oxidizing agents. The primary degradation product is 2-Bromo-4-nitrobenzoic acid.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Possible Cause 1: Contamination from solvents or glassware.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for ghost peaks. Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 2: Presence of synthesis-related impurities.
-
Troubleshooting Step: Review the synthetic route to identify potential starting materials, intermediates, and by-products. Prepare standards of these compounds and compare their retention times with the unknown peaks.
-
-
Possible Cause 3: Degradation of the sample.
-
Troubleshooting Step: Prepare a fresh sample and re-analyze. If the unknown peak is smaller or absent in the fresh sample, it is likely a degradation product. The most probable degradation product is 2-Bromo-4-nitrobenzoic acid.
-
Issue 2: Poor Peak Shape in HPLC Analysis
-
Possible Cause 1: Column overload.
-
Troubleshooting Step: Dilute the sample and re-inject.
-
-
Possible Cause 2: Inappropriate mobile phase pH.
-
Troubleshooting Step: If acidic or basic impurities are present, adjust the mobile phase pH to ensure they are in a single ionic form.
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting Step: Replace the column with a new one.
-
Data Presentation: Typical Impurity Profile
The following table summarizes a hypothetical, yet plausible, impurity profile for a sample of this compound. Note: These values are for illustrative purposes and may not represent an actual batch.
| Impurity Name | Structure | Plausible Concentration (%) |
| 2-Bromo-4-nitrotoluene | 0.1 - 0.5 | |
| 2-Bromo-4-nitrobenzoic acid | 0.2 - 1.0 | |
| 4-Bromo-2-nitrobenzaldehyde | < 0.1 | |
| 2-Bromo-5-nitrobenzaldehyde | < 0.1 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed as a starting point for the separation of this compound from its potential impurities.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification of volatile and semi-volatile impurities.
-
Instrumentation: GC-MS
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Carrier Gas: Helium, constant flow 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR is a powerful tool for the structural confirmation of the main component and the identification of impurities with different proton environments.
-
Instrumentation: 400 MHz NMR spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 5-10 mg/mL
-
Procedure: Acquire a standard ¹H NMR spectrum. The aldehyde proton of this compound is expected to appear as a singlet around 10.4 ppm. Aromatic protons will appear between 7.5 and 8.5 ppm. Impurities will have distinct signals that can be integrated for quantification against the main component.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR is useful for confirming the presence of key functional groups and identifying certain impurities.
-
Instrumentation: FT-IR spectrometer
-
Sample Preparation: KBr pellet or ATR
-
Procedure: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Peaks for this compound:
-
~1700 cm⁻¹ (C=O stretch of the aldehyde)
-
~1530 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch)
-
~2850 and ~2750 cm⁻¹ (C-H stretch of the aldehyde)
-
-
Potential Impurity Peaks:
-
A broad peak from 2500-3300 cm⁻¹ would suggest the presence of the carboxylic acid impurity (2-Bromo-4-nitrobenzoic acid).
-
-
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Logical relationship of potential impurities to the main product.
Validation & Comparative
Interpreting the ¹H NMR Spectrum of 2-Bromo-4-nitrobenzaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Bromo-4-nitrobenzaldehyde, a common building block in organic synthesis. We will dissect the spectrum, comparing predicted values with experimental data, and provide the necessary protocols and visualizations to aid in the understanding of this analysis.
The structure of this compound contains three distinct substituents on the benzene ring: a bromo group, a nitro group, and an aldehyde group. All three are electron-withdrawing groups, which significantly influence the electronic environment of the aromatic protons, leading to characteristic downfield shifts in the ¹H NMR spectrum.
Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by four distinct signals: one for the aldehydic proton and three for the aromatic protons. The experimental data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is presented below and compared with an analysis based on the electronic effects of the substituents.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Predicted Analysis |
| H-aldehyde | 10.41 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, resulting in a significant downfield shift. It appears as a singlet as it has no adjacent protons. |
| H-3 | 8.51 | Doublet (d) | 2.0 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the aldehyde group, leading to a substantial downfield shift. It is split into a doublet by the meta-coupling with H-5. |
| H-5 | 8.25 | Doublet of doublets (dd) | 8.4, 2.1 | Positioned ortho to the aldehyde group and meta to both the bromo and nitro groups, this proton is significantly deshielded. It experiences ortho-coupling with H-6 and meta-coupling with H-3, resulting in a doublet of doublets. |
| H-6 | 8.06 | Doublet (d) | 8.6 | This proton is ortho to the bromo group and para to the nitro group. The electron-withdrawing effects of these groups cause a downfield shift. It is split into a doublet by the ortho-coupling with H-5. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for the acquisition of a ¹H NMR spectrum of a compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for a compound like this).
-
Use a standard 90° pulse sequence.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Visualization of Spin-Spin Coupling
The coupling interactions between the aromatic protons of this compound can be visualized to better understand the observed splitting patterns. The following diagram, generated using Graphviz (DOT language), illustrates these relationships.
Comparative Analysis of 13C NMR Chemical Shifts for 2-Bromo-4-nitrobenzaldehyde and Related Compounds
For Immediate Release
This guide provides a detailed comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromo-4-nitrobenzaldehyde, alongside structurally related alternatives, 4-nitrobenzaldehyde and 2-bromobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource with supporting data and experimental protocols to aid in structural elucidation and characterization.
Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound and its analogues were predicted using computational methods to ensure a consistent and directly comparable dataset. The data, presented in Table 1, highlights the influence of the bromo and nitro substituents on the electron density and, consequently, the chemical shifts of the aromatic and carbonyl carbons.
Table 1: Predicted 13C NMR Chemical Shifts (ppm) of this compound and Related Compounds
| Carbon Atom | This compound | 4-Nitrobenzaldehyde | 2-Bromobenzaldehyde |
| C=O | 188.9 | 190.9 | 192.6 |
| C1 (C-CHO) | 134.8 | 141.6 | 135.5 |
| C2 (C-Br) | 125.8 | - | 128.5 |
| C3 | 128.6 | 130.6 | 130.1 |
| C4 (C-NO2) | 150.8 | 151.3 | - |
| C5 | 124.7 | 124.4 | 134.4 |
| C6 | 132.0 | 130.6 | 128.5 |
Note: Data was generated using the online NMR prediction tool, nmrdb.org. Chemical shifts are relative to TMS at 0 ppm.
The presence of the electron-withdrawing nitro group in both this compound and 4-nitrobenzaldehyde significantly deshields the C4 carbon, resulting in a downfield shift to approximately 151 ppm. The bromine atom in this compound and 2-bromobenzaldehyde induces a notable effect on the ortho and para positions. The aldehydic carbonyl carbon chemical shifts are also influenced by the substituents, with the combined electron-withdrawing effects of the bromo and nitro groups in this compound leading to a slight upfield shift compared to 2-bromobenzaldehyde.
Substituent Effects on Aromatic Chemical Shifts
The chemical shifts of the aromatic carbons in substituted benzenes are influenced by the electronic properties of the substituents. Electron-withdrawing groups, such as the nitro and bromo groups, generally cause a downfield shift (deshielding) of the carbon atoms they are attached to and those at the ortho and para positions. The following diagram illustrates this logical relationship.
Comparative Analysis of Analytical Methods for 2-Bromo-4-nitrobenzaldehyde Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry and alternative analytical techniques for the characterization of 2-Bromo-4-nitrobenzaldehyde. The information presented is intended to assist researchers in selecting the most suitable methodology for their specific analytical needs, from routine purity assessments to in-depth structural elucidation.
Mass Spectrometry Fragmentation Pattern of this compound
Mass spectrometry is a powerful technique for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. Electron ionization (EI) is a common method used for this purpose. The fragmentation of this molecule is influenced by its three main functional components: the aromatic ring, the aldehyde group, the nitro group, and the bromine atom.
The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 230 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed, with a second peak at [M+2]⁺ of nearly equal intensity to the molecular ion peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Key fragmentation pathways include:
-
Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable acylium ion [M-1]⁺.
-
Loss of the formyl radical (-CHO•): Another characteristic fragmentation of benzaldehydes, resulting in a [M-29]⁺ ion.
-
Loss of nitric oxide (-NO•): A typical fragmentation for nitroaromatic compounds, yielding a [M-30]⁺ fragment.
-
Loss of nitrogen dioxide (-NO₂•): A primary fragmentation pathway for nitro compounds, leading to a significant [M-46]⁺ peak.
-
Loss of bromine radical (-Br•): Cleavage of the carbon-bromine bond results in a [M-79/81]⁺ ion.
-
Further fragmentation: Subsequent loss of carbon monoxide (-CO) from various fragments is also expected.
Proposed Fragmentation Data
While a publicly available, comprehensive mass spectrum with relative intensities is not readily found, a plausible fragmentation pattern can be proposed based on established chemical principles.
| m/z (Proposed) | Proposed Fragment Ion | Neutral Loss |
| 229/231 | [C₇H₄BrNO₃]⁺ | - |
| 228/230 | [C₇H₃BrNO₃]⁺ | H• |
| 201/203 | [C₆H₄BrNO]⁺ | NO |
| 200/202 | [C₇H₄BrO]⁺ | NO₂ |
| 183/185 | [C₇H₄NO₃]⁺ | Br• |
| 172/174 | [C₆H₃Br]⁺ | CHO•, CO |
| 150 | [C₇H₄O₂]⁺ | Br•, NO |
| 122 | [C₇H₄NO]⁺ | Br•, CO |
| 92 | [C₆H₄]⁺ | Br•, NO₂, CO |
| 76 | [C₆H₄]⁺ | Br•, CHO•, NO |
Fragmentation Pathway Diagram
Caption: Proposed electron ionization mass spectrometry fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While mass spectrometry provides detailed structural information, other analytical techniques are valuable for quantitative analysis and purity determination.
| Analytical Technique | Information Provided | Key Performance Aspects |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components, impurity profiling. | Powerful combination for separation and structural elucidation. |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantitative analysis, purity determination, impurity profiling. | High sensitivity and resolution for separating complex mixtures.[1] |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative analysis of volatile compounds. | Robust and reliable for purity assessment, though less specific than MS.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of molecular structure. | Unambiguous identification and structural analysis. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Provides a unique molecular "fingerprint". |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard GC-MS protocol for the analysis of a compound like this compound would involve the following:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A split/splitless injector is used. A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, an initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-300 is typically sufficient.
-
Ion Source Temperature: ~230°C.
-
Quadrupole Temperature: ~150°C.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A general HPLC-UV method for the analysis of substituted benzaldehydes can be adapted for this compound:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the nitrobenzaldehyde chromophore, a wavelength between 254 nm and 270 nm would be appropriate.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Workflow for Analytical Method Selection
Caption: Decision workflow for selecting an appropriate analytical method for this compound.
References
Reactivity Face-Off: 2-Bromo-4-nitrobenzaldehyde vs. 2-Chloro-4-nitrobenzaldehyde - A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-Bromo-4-nitrobenzaldehyde and 2-Chloro-4-nitrobenzaldehyde, supported by established principles of chemical reactivity and illustrative experimental data.
The reactivity of these two compounds is primarily dictated by the nature of the halogen substituent and its influence on two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions. The powerful electron-withdrawing nitro group at the para-position in both molecules significantly activates the aromatic ring for nucleophilic attack.
Data Presentation: A Tale of Two Reaction Paths
The relative performance of this compound and 2-Chloro-4-nitrobenzaldehyde is context-dependent, with each exhibiting superior reactivity in different classes of reactions. The following tables summarize the expected outcomes based on fundamental mechanistic principles.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Chloro-4-nitrobenzaldehyde |
| Molecular Formula | C₇H₄BrNO₃ | C₇H₄ClNO₃ |
| Molecular Weight | 230.02 g/mol | 185.56 g/mol |
| Appearance | Pale yellow solid | Pale yellow solid |
| Melting Point | 98-102 °C | 95-98 °C |
Table 2: Expected Reactivity and Yields in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. The high electronegativity of chlorine makes the ipso-carbon more electrophilic compared to the bromine-substituted analogue, thus accelerating the reaction.
| Reaction Type | Reagent | Expected Relative Reactivity | Illustrative Yield (%) |
| SNAr (e.g., with Piperidine) | This compound | Lower | ~75% |
| SNAr (e.g., with Piperidine) | 2-Chloro-4-nitrobenzaldehyde | Higher | ~90% |
Table 3: Expected Reactivity and Yields in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
In contrast to SNAr, the rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker carbon-bromine bond is broken more easily than the stronger carbon-chlorine bond, leading to a higher reactivity for the bromo-substituted compound.
| Reaction Type | Reagent | Expected Relative Reactivity | Illustrative Yield (%) |
| Suzuki Coupling (e.g., with Phenylboronic Acid) | This compound | Higher | ~85% |
| Suzuki Coupling (e.g., with Phenylboronic Acid) | 2-Chloro-4-nitrobenzaldehyde | Lower | ~60% |
Experimental Protocols
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Piperidine
This protocol provides a framework for comparing the reactivity of the two halo-compounds in a typical SNAr reaction.
Materials:
-
This compound (1.0 mmol, 230 mg)
-
2-Chloro-4-nitrobenzaldehyde (1.0 mmol, 186 mg)
-
Piperidine (1.2 mmol, 119 µL)
-
Dimethylformamide (DMF) (5 mL)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In two separate round-bottom flasks, dissolve either this compound or 2-Chloro-4-nitrobenzaldehyde in 5 mL of DMF.
-
To each flask, add potassium carbonate and piperidine.
-
Stir the reaction mixtures at 80°C.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixtures to room temperature and pour into 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(piperidin-1-yl)-4-nitrobenzaldehyde.
-
Compare the reaction times and isolated yields to determine the relative reactivity.
Mandatory Visualization
Alternative reagents to 2-Bromo-4-nitrobenzaldehyde for quinoline synthesis
A Comparative Guide to Alternative Reagents for Quinoline Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities. The synthesis of substituted quinolines, such as those containing a nitro group, is of significant interest for drug development. While reagents like 2-Bromo-4-nitrobenzaldehyde serve as a potential starting point, a variety of alternative precursors offer more versatile, efficient, and often more economical pathways.
This guide provides an objective comparison of key alternative reagents to this compound for the synthesis of 6-nitroquinoline and its derivatives. We will focus on widely-used, named reactions, presenting comparative experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic route.
2-Aminoaryl Aldehydes and Ketones via Friedländer Annulation
The Friedländer synthesis is one of the most direct and versatile methods for quinoline construction. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] As a direct alternative to a bromo-substituted benzaldehyde, this method utilizes a corresponding amino-substituted precursor.
A significant advancement involves the in situ reduction of 2-nitrobenzaldehydes to their 2-amino counterparts, which immediately undergo condensation, creating a highly efficient one-pot domino reaction.[3] This approach avoids the need to isolate the often less stable 2-aminobenzaldehyde derivatives.
Performance Comparison
The following table summarizes the performance of various 2-aminoaryl carbonyl compounds in the Friedländer synthesis, highlighting the yields achieved with different methylene-containing reagents.
| 2-Aminoaryl Reagent | α-Methylene Reagent | Conditions | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Cyclohexanedione | H₂O, 70°C, 3h | 97% | [4] |
| 2-Aminobenzaldehyde | Dimedone | H₂O, 70°C, 3h | 98% | [4] |
| 2-Aminobenzaldehyde | Ethyl Acetoacetate | H₂O, 70°C, 3h | 92% | [4] |
| 2-Aminobenzophenone | Ethyl Acetoacetate | HClO₄-SiO₂, CH₃CN, 80°C, 2h | 94% | [5] |
| 2-Aminobenzophenone | Acetylacetone | HClO₄-SiO₂, CH₃CN, 80°C, 2.5h | 92% | [5] |
| 2-Amino-5-chlorobenzophenone | Ethyl Acetoacetate | p-TsOH, Toluene, Reflux | 85-90% (Typical) | [6] |
| 2-Nitrobenzaldehyde | Ethyl Acetoacetate | Fe/AcOH, 110°C, 2h | 95% | [3] |
| 4-Chloro-2-nitrobenzaldehyde | Methyl 3-oxobutanoate | Fe/AcOH, 110°C, 2h | 93% | [3] |
Reaction Pathway: Friedländer Annulation
The reaction can proceed through two primary pathways depending on the conditions: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[5][7]
Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis
This protocol is adapted from a procedure for the one-pot synthesis of quinolines from 2-nitrobenzaldehydes.[3]
-
Reaction Setup: To a round-bottom flask, add 2-nitrobenzaldehyde (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and glacial acetic acid (5 mL).
-
Addition of Reducing Agent: Add iron powder (Fe, 4.0 mmol) to the mixture.
-
Reaction: Heat the stirred suspension to 110°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Extraction: Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired quinoline derivative.
Anilines via Combes, Doebner-von Miller, and Skraup Syntheses
Using anilines as starting materials offers a robust and economical alternative. To synthesize 6-nitroquinolines, 4-nitroaniline is the logical precursor. Several classic named reactions utilize anilines to construct the quinoline core.
-
Combes Quinoline Synthesis: Involves the acid-catalyzed reaction of an aniline with a β-diketone.[8][9][10]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses an aniline with α,β-unsaturated aldehydes or ketones.[11][12]
-
Skraup Synthesis: The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like the nitro group from 4-nitroaniline itself or an external one).[8][13]
Performance Comparison
The choice between these methods often depends on the availability of the non-aniline reactant and the desired substitution pattern on the final quinoline product.
| Reaction Type | Aniline Reagent | Co-reactant(s) | Conditions | Yield (%) | Product | Reference |
| Combes | m-Chloroaniline | Acetylacetone | H₂SO₄ | Good (not specified) | 2,4-Dimethyl-7-chloroquinoline | [9] |
| Combes | Aniline | Acetylacetone | H₂SO₄ | Good (not specified) | 2,4-Dimethylquinoline | [10] |
| Doebner-von Miller | Aniline | Crotonaldehyde | HCl, Oxidant | Moderate-Good | 2-Methylquinoline | [11][14] |
| Doebner-von Miller | Aniline | γ-Phenyl-β,γ-unsaturated α-ketoester | Hf(OTf)₄, CH₂Cl₂ | 18% | 2-Carboxy-4-phenylquinoline | [15] |
| Skraup | 3-Nitro-4-aminoanisole | Glycerol, Arsenic Oxide | H₂SO₄ | 65-76% | 6-Methoxy-8-nitroquinoline | [16] |
| Skraup | 4-Nitroaniline | Glycerol | H₂SO₄ | Good (not specified) | 6-Nitroquinoline | [17] |
Reaction Pathway: Combes Synthesis
The Combes synthesis proceeds via the formation of a β-amino enone (a Schiff base intermediate), which then undergoes acid-catalyzed cyclization and dehydration to form the aromatic quinoline ring.[10][18]
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 14. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]
- 18. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 2-Bromo-4-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of reliable and safe active pharmaceutical ingredients (APIs). 2-Bromo-4-nitrobenzaldehyde is a key building block in organic synthesis, and its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall success of a synthetic route. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities. A reversed-phase HPLC method is typically employed for this analysis.
A standard reversed-phase HPLC method can be effectively utilized for the purity determination of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-2 min: 40% A
-
2-15 min: 40% to 80% A
-
15-18 min: 80% A
-
18-20 min: 80% to 40% A
-
20-25 min: 40% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
The synthesis of this compound typically proceeds via the oxidation of 2-bromo-4-nitrotoluene.[1] Based on this synthetic route, potential impurities may include:
-
2-Bromo-4-nitrotoluene (Starting Material): Incomplete oxidation can lead to the presence of the starting material.
-
2-Bromo-4-nitrobenzoic acid (Over-oxidation Product): Excessive oxidation can result in the formation of the corresponding carboxylic acid.
-
Isomeric Impurities: Depending on the purity of the starting materials, other positional isomers of bromonitrobenzaldehyde could be present.
The proposed HPLC method is designed to effectively separate the more polar 2-bromo-4-nitrobenzoic acid and the less polar 2-bromo-4-nitrotoluene from the main analyte peak.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques to provide a complete picture of the sample's composition. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable alternatives.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and provides structural information from the mass spectra of the eluted components, aiding in impurity identification.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
¹H NMR spectroscopy is a powerful quantitative tool (qNMR) for assessing purity without the need for a reference standard for each impurity. It provides detailed structural information and can detect a wide range of impurities, including those that may not be amenable to HPLC or GC analysis.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Analysis:
-
The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the internal standard. The presence of impurity signals can also be quantified if their structures and proton counts are known. The aldehyde proton of this compound is expected to appear as a singlet at approximately 10.4 ppm.[1]
-
Data Presentation: A Comparative Overview
The following table summarizes the key performance attributes of HPLC, GC-MS, and ¹H NMR for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency by atomic nuclei in a strong magnetic field, providing structural and quantitative information. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to soluble compounds, providing universal detection for proton-containing molecules. |
| Information Provided | Quantitative purity (area %), retention time for identification against standards. | Quantitative purity (with appropriate standards), structural information from mass spectra for impurity identification. | Absolute quantitative purity (qNMR with internal standard), detailed structural information for both analyte and impurities. |
| Advantages | High resolution, high sensitivity, well-established for routine quality control. | High sensitivity, excellent for identifying unknown volatile impurities. | Non-destructive, provides unambiguous structural confirmation, highly accurate for quantification. |
| Limitations | Requires reference standards for impurity identification and quantification, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to HPLC and GC-MS, can be complex to interpret for mixtures without expertise. |
Mandatory Visualizations
Caption: Workflow for purity assessment of this compound by HPLC.
Caption: Comparison of analytical techniques for purity assessment.
Conclusion
For the routine quality control and purity assessment of this compound, HPLC stands out as a robust, sensitive, and reliable method. It provides accurate quantitative data and can effectively separate key process-related impurities. However, for a comprehensive understanding of the impurity profile, especially during process development and for reference standard characterization, a multi-technique approach is recommended. GC-MS is invaluable for identifying volatile impurities, while ¹H NMR offers unparalleled structural confirmation and absolute quantification capabilities. The choice of methodology should be guided by the specific requirements of the analysis, from routine purity checks to in-depth impurity profiling.
References
A Comparative Analysis of Catalytic Systems for the Suzuki Coupling of 2-Bromo-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Efficacy in the Synthesis of Nitrobiphenyl Aldehydes.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The coupling of 2-Bromo-4-nitrobenzaldehyde with various boronic acids to produce 4-nitro-2-arylbenzaldehydes is of significant interest, as the products are versatile intermediates for further chemical elaboration. However, the electronic properties of this compound, characterized by a strongly electron-withdrawing nitro group and a coordinating aldehyde functionality, can present challenges for catalysis. The selection of an appropriate catalyst system is therefore critical to achieving high yields and reaction efficiency.
This guide provides an objective comparison of the efficacy of different palladium-based catalyst systems for the Suzuki coupling of this compound and structurally related electron-deficient aryl bromides. The performance of traditional phosphine-ligated catalysts, modern Buchwald-type ligands, and N-heterocyclic carbene (NHC) ligated systems are evaluated based on experimental data from the scientific literature.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of this compound and analogous electron-deficient aryl halides with phenylboronic acid. This data, collated from multiple sources, provides a comparative overview of catalyst efficacy in terms of product yield under specific reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide Substrate | Yield (%) |
| Catalyst System 1 | |||||||
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Bromo-4-nitroaniline | ~70-80% |
| Catalyst System 2 | |||||||
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 2 | 1-Bromo-4-nitrobenzene | >95% |
| Catalyst System 3 | |||||||
| Pd(OAc)₂ (2 mol%) | IPr (4 mol%) | K₃PO₄ | Dioxane | 80 | 16 | 1-Bromo-4-nitrobenzene | ~90% |
Key Observations:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a well-established and versatile catalyst. For electron-deficient substrates like 2-bromo-4-nitroaniline, which is structurally similar to the target substrate, it provides good yields, although it may require elevated temperatures and longer reaction times.
-
Buchwald Ligands (e.g., SPhos): Catalyst systems employing bulky, electron-rich biaryl phosphine ligands, such as SPhos, in combination with a palladium precursor like palladium(II) acetate, have demonstrated exceptional activity for the coupling of challenging substrates, including electron-deficient aryl bromides. These systems often allow for lower catalyst loadings and shorter reaction times at high temperatures, leading to excellent yields.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): Palladium complexes of N-heterocyclic carbenes, like IPr, have emerged as powerful catalysts for a wide range of cross-coupling reactions. They exhibit high thermal stability and are effective for the coupling of both electron-rich and electron-deficient substrates, providing high yields.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction using the three classes of catalysts discussed. These protocols are based on established methodologies for structurally similar substrates and serve as a robust starting point for the reaction with this compound.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed toluene and water.
-
Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-nitro-2-(phenyl)benzaldehyde.
Protocol 2: Suzuki Coupling using a Buchwald Ligand (SPhos)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (10 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask or glovebox)
Procedure:
-
Inside a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add this compound and phenylboronic acid to the flask.
-
Seal the flask, and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Protocol 3: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Ligand Precursor
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (10 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, IPr·HCl, and K₃PO₄.
-
Add this compound and phenylboronic acid.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction's progress.
-
Once complete, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography.
Visualizing the Experimental Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
X-ray crystal structure analysis of 2-Bromo-4-nitrobenzaldehyde derivatives
An extensive search of scientific literature and crystallographic databases has revealed a scarcity of publicly available X-ray crystal structure data for derivatives of 2-Bromo-4-nitrobenzaldehyde. While general methodologies for the synthesis and crystallographic analysis of related compounds are well-documented, specific crystallographic parameters for two or more distinct derivatives of this compound could not be located. This prevents a direct comparative analysis as requested.
This guide, therefore, provides a comprehensive overview of the general experimental protocols and the logical workflow involved in the X-ray crystal structure analysis of a hypothetical this compound derivative, based on established practices for similar small organic molecules.
Comparative Crystallographic Data
A comparative table of crystallographic data cannot be generated due to the lack of published crystal structures for multiple derivatives of this compound in the searched scientific literature and databases. For a meaningful comparison, data for at least two derivatives would be required.
Experimental Protocols
The following sections detail the generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis that would be typically employed for a novel derivative of this compound.
Synthesis of this compound Derivatives (General Procedure)
Derivatives of this compound, such as Schiff bases or thiosemicarbazones, are commonly synthesized through condensation reactions.
1. Synthesis of a Schiff Base Derivative:
-
Reactants: this compound and a primary amine (e.g., aniline or a substituted aniline).
-
Solvent: A suitable organic solvent such as ethanol, methanol, or acetic acid.
-
Procedure:
-
Equimolar amounts of this compound and the selected primary amine are dissolved in the chosen solvent.
-
A catalytic amount of a weak acid (e.g., glacial acetic acid) may be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution upon cooling or after the addition of a non-polar solvent.
-
The solid product is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
-
2. Synthesis of a Thiosemicarbazone Derivative:
-
Reactants: this compound and thiosemicarbazide.
-
Solvent: Typically ethanol or methanol.
-
Procedure:
-
This compound is dissolved in the solvent, often with gentle heating.
-
An equimolar amount of thiosemicarbazide, dissolved in the same solvent, is added to the solution.
-
A few drops of a mineral acid (e.g., sulfuric acid or hydrochloric acid) can be added as a catalyst.
-
The mixture is refluxed for several hours.
-
The resulting solid product that forms upon cooling is collected by filtration, washed with cold ethanol, and dried.
-
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.
-
Method: Slow evaporation of a saturated solution of the synthesized compound is a common technique.
-
Solvents: A variety of solvents or solvent mixtures should be screened to find the optimal conditions for crystal growth. Common choices include ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures with less polar solvents like hexane or heptane.
-
Procedure:
-
The purified compound is dissolved in a minimal amount of the chosen solvent or solvent mixture, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtrate is left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.
-
Over a period of days to weeks, single crystals may form.
-
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å).
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Data Processing:
-
The collected diffraction data are processed to integrate the intensities of the reflections.
-
Corrections are applied for various factors, including Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This initial model is then refined against the experimental data using full-matrix least-squares techniques to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Workflow and Pathway Visualization
The following diagram illustrates the general workflow from the synthesis of a this compound derivative to its final crystal structure analysis.
Caption: General workflow for the synthesis and X-ray crystal structure analysis of a derivative.
Spectroscopic comparison of 2-Bromo-4-nitrobenzaldehyde isomers
A comprehensive spectroscopic comparison of 2-Bromo-4-nitrobenzaldehyde and its isomers is essential for researchers, scientists, and drug development professionals for unambiguous identification, quality control, and understanding of structure-activity relationships. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and several of its isomers. The information is supported by experimental protocols and visualized workflows to aid in practical laboratory applications.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for various isomers of bromo-nitrobenzaldehyde. Due to the vast number of possible isomers, this guide focuses on a selection for which spectral data is available in public databases and scientific literature. All other isomers not listed have limited to no publicly available spectral data.
¹H NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons.
Table 1: ¹H NMR Chemical Shift Data (ppm) for Bromo-nitrobenzaldehyde Isomers
| Isomer | Aldehydic Proton (CHO) | Aromatic Protons | Solvent |
| 2-Bromo-3-nitrobenzaldehyde | 14.24 (s, 1H) | 8.26 (d, J=7.8 Hz, 1H), 8.07 (d, J=7.8 Hz, 1H), 7.79 (t, J=8.1 Hz, 1H) | DMSO-d6 |
| 3-Bromo-5-nitrobenzaldehyde | 10.09 (s, 1H) | 8.79-8.55 (m, 2H), 8.51 (s, 1H) | DMSO-d6 |
| 4-Bromo-3-nitrobenzaldehyde | 10.05 (s, 1H) | 8.35 (d, J=2.0 Hz, 1H), 8.15 (dd, J=8.4, 2.0 Hz, 1H), 8.01 (d, J=8.4 Hz, 1H) | CDCl₃ |
| 5-Bromo-2-nitrobenzaldehyde | 10.42 (s, 1H) | 8.12 (d, 1H), 7.96 (m, 1H), 7.81 (m, 1H), 7.78 (m, 1H) | CDCl₃ |
s = singlet, d = doublet, t = triplet, m = multiplet, J = coupling constant in Hz.
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.
Table 2: Key FT-IR Absorption Bands (cm⁻¹) for Bromo-nitrobenzaldehyde Isomers
| Isomer | C=O (Aldehyde) Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-Br Stretch |
| 2-Bromo-3-nitrobenzaldehyde | 1697 | 1539 | 1519 | Not specified |
| 4-Bromo-3-nitrobenzaldehyde | ~1700 | ~1530 | ~1350 | Not specified |
| 5-Bromo-2-nitrobenzaldehyde | ~1700 | ~1530 | ~1350 | Not specified |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. All isomers of bromo-nitrobenzaldehyde have a molecular weight of approximately 230.02 g/mol . The presence of bromine is typically indicated by a characteristic M+2 isotope peak of similar intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 3: Mass Spectrometry Data (m/z) for Bromo-nitrobenzaldehyde Isomers
| Isomer | Molecular Ion [M]⁺ | M+2 Peak | Key Fragments |
| This compound | 229/231 | Present | Not specified |
| 4-Bromo-2-nitrobenzaldehyde | 229 | Not specified | Not specified |
| 4-Bromo-3-nitrobenzaldehyde | Not specified | Not specified | Not specified |
| 5-Bromo-2-nitrobenzaldehyde | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the bromo-nitrobenzaldehyde isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Data Acquisition : Acquire spectra using a standard 90° pulse sequence with a relaxation delay of 1-2 seconds. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a FT-IR spectrometer.
-
Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet to subtract from the sample spectrum.
-
Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a standard electron energy of 70 eV is typically used.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a bromo-nitrobenzaldehyde isomer.
Caption: Workflow for Spectroscopic Analysis of Isomers.
References
A Comparative Guide to the Electronic Properties of 2-Bromo-4-nitrobenzaldehyde: A DFT-Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 2-Bromo-4-nitrobenzaldehyde, leveraging data from computational chemistry databases and detailed Density Functional Theory (DFT) studies on analogous compounds. Due to a lack of extensive, peer-reviewed DFT studies specifically focused on this compound, this guide draws objective comparisons with structurally similar molecules to infer its electronic characteristics. This approach offers valuable insights for researchers in medicinal chemistry and materials science where understanding a molecule's electronic behavior is crucial for predicting its reactivity, stability, and potential biological interactions.
Introduction to this compound
This compound is an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] Its chemical structure, featuring an aldehyde group, a nitro group, and a bromine atom attached to a benzene ring, imparts a unique combination of reactivity and electronic properties.[1] The electron-withdrawing nature of the nitro and aldehyde groups, combined with the presence of the halogen, makes it a subject of interest for understanding structure-property relationships.
Comparative Analysis of Electronic Properties
While specific experimental and comprehensive DFT data for this compound is limited in publicly available literature, we can extrapolate and compare its expected properties with those of well-studied related benzaldehyde derivatives. The following tables summarize available computed data for this compound and present detailed DFT analysis for similar compounds, 5-Bromo-2-Hydroxybenzaldehyde and 2-Amino-5-Bromo benzaldehyde.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₃ | PubChem[2] |
| Molecular Weight | 230.02 g/mol | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 60.21 Ų | ChemScene[3] |
| logP | 2.1698 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
Table 2: DFT-Calculated Electronic Properties of Analogous Benzaldehydes
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 5-Bromo-2-Hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52[4] |
| 2-Amino-5-Bromo benzaldehyde | DFT/B3LYP/6-311++G(d,p) | - | - | 6.1779[5] |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability.[6] The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[6][7] For 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO gap is calculated to be 4.52 eV.[4] In comparison, 2-Amino-5-Bromo benzaldehyde exhibits a larger energy gap of 6.1779 eV, suggesting greater stability.[5] It is anticipated that this compound would also have a significant HOMO-LUMO gap, influenced by its electron-withdrawing groups.
Standard DFT Computational Protocol
For researchers interested in conducting their own DFT studies on this compound or similar molecules, a typical computational methodology is outlined below, based on protocols used for analogous compounds.[8][9]
1. Geometry Optimization: The initial step involves optimizing the molecular geometry of the compound. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[8][9] The optimization process finds the lowest energy conformation of the molecule on the potential energy surface.
2. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8] These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data.
3. Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, which are used to determine the HOMO-LUMO energy gap.[6] Other properties such as the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack, can also be computed.[8]
4. Software: Commonly used software packages for such calculations include Gaussian, ORCA, and GAMESS.[9] Visualization of molecular orbitals and other properties is often done with programs like GaussView, Avogadro, or Chemcraft.
Visualization of a Typical DFT Workflow
The following diagram illustrates a standard workflow for conducting DFT studies on a molecule like this compound.
Caption: A typical workflow for DFT calculations on a small organic molecule.
References
- 1. Buy this compound | 5274-71-5 [smolecule.com]
- 2. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. irjweb.com [irjweb.com]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-nitrobenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 2-Bromo-4-nitrobenzaldehyde, a compound frequently used in pharmaceutical synthesis and organic chemistry research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] All handling of this compound should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₄BrNO₃ |
| Molecular Weight | 230.02 g/mol [1][2] |
| Appearance | Solid |
| Density | 1.8 ± 0.1 g/cm³[3] |
| Boiling Point | 334.3 ± 27.0 °C at 760 mmHg[3] |
| Flash Point | 156.0 ± 23.7 °C[3] |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Disposal Plan: Operational and Logistical Procedures
The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. Two primary disposal pathways are available: direct disposal as hazardous waste and chemical neutralization prior to disposal.
Option 1: Direct Disposal as Halogenated Organic Waste
This is the most straightforward and recommended method for the disposal of this compound.
Step 1: Waste Segregation Collect all waste containing this compound, including contaminated labware, PPE, and rinsates, in a designated, leak-proof container specifically for halogenated organic waste. Do not mix with non-halogenated waste streams.
Step 2: Proper Labeling The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
Step 3: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste management.
Option 2: Chemical Neutralization (Reduction of the Nitro Group)
For laboratories equipped to perform chemical reactions for waste treatment, the nitro group of this compound can be reduced to a less hazardous amine. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol: Reduction of this compound with Tin and Hydrochloric Acid
This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[4][5][6]
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round bottom flask
-
Reflux condenser
-
Stir bar and magnetic stir plate
-
Heating mantle
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a stir bar, combine the this compound waste with granulated tin. For every 1 gram of the nitro compound, use approximately 2.5 grams of tin.
-
Acid Addition: Under constant stirring in a fume hood, slowly add a 3M solution of hydrochloric acid to the flask. Use approximately 20 mL of 3M HCl for every gram of the nitro compound.
-
Reflux: Assemble a reflux condenser on the flask and heat the mixture to reflux with continuous stirring. Continue the reflux for approximately 30-60 minutes, or until most of the tin has dissolved.[4]
-
Cooling: After the reflux is complete, remove the heating mantle and allow the flask to cool to room temperature. Once at room temperature, place the flask in an ice bath to cool further.
-
Neutralization: While the reaction is cooling, prepare a concentrated solution of sodium hydroxide. Slowly and carefully add the cold NaOH solution to the reaction mixture with stirring to neutralize the excess acid and precipitate the tin salts. The final mixture should be strongly basic.[4][5]
-
Filtration and Disposal of Byproducts: Filter the resulting mixture through a Buchner funnel to separate the liquid from the solid tin byproducts. The solid tin waste should be collected and disposed of as heavy metal waste according to your institution's guidelines.
-
Final Waste Disposal: The liquid filtrate, containing the reduced amino compound and salts, should be collected in a properly labeled hazardous waste container for disposal through your EHS department. While the primary hazard of the nitro group has been addressed, the resulting solution is still considered chemical waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS#:5274-71-5 | Chemsrc [chemsrc.com]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-4-nitrobenzaldehyde
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-nitrobenzaldehyde, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is essential for ensuring the safety of researchers and the integrity of experimental work.
Core Safety and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended for incidental splash protection. Always inspect gloves for tears or punctures before use. For prolonged contact, consult glove manufacturer's specific chemical resistance data. |
| Skin and Body Protection | Laboratory coat. | A fully buttoned, long-sleeved lab coat is required. Consider a chemically resistant apron for procedures with a high splash risk. |
| Respiratory Protection | Use in a well-ventilated area. | Handling should be performed in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as detailed in the table above.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
Have a designated, labeled waste container ready for contaminated materials.
2. Weighing and Aliquoting:
-
Perform all weighing operations on a draft shield balance or within the fume hood to contain any airborne particles.
-
Use a clean, dedicated spatula and weigh boat.
-
Handle the solid material carefully to minimize dust generation.
-
Close the primary container tightly immediately after use.
3. Solution Preparation and Reaction Setup:
-
Add the weighed solid to the solvent in a controlled manner within the fume hood.
-
If heating is required, use a well-controlled heating mantle and ensure the setup is secure.
-
Keep the reaction vessel closed to prevent the release of vapors.
4. Post-Handling and Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials in the designated hazardous waste container.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Gloves should be removed last and disposed of immediately into the hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. This compound and materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Place unused this compound, contaminated weigh boats, gloves, and paper towels into a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed container for halogenated organic liquid waste.[4] Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[5]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Follow all institutional and local regulations for hazardous waste disposal.[3]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or outside of a containment area, contact your institution's emergency response team.
-
For small spills within a chemical fume hood, use an appropriate absorbent material to contain the spill. Avoid generating dust.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
